Boc-trans-3-hydroxy-L-proline
Description
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554782 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187039-57-2 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid structure
An In-Depth Technical Guide to (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid
Introduction
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-trans-3-hydroxy-L-proline, is a chiral, non-proteinogenic α-amino acid derivative.[1][] Its rigid, five-membered ring structure and stereochemically defined substituents make it a valuable building block in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in drug discovery.[3][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.
Chemical Structure and Identification
The structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a trans configuration between the carboxyl group at the C2 position and the hydroxyl group at the C3 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Caption: Chemical structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxypyrrolidine-2-carboxylic acid[1] |
| Synonyms | This compound, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][5] |
| CAS Number | 187039-57-2[1][5] |
| Molecular Formula | C₁₀H₁₇NO₅[1][5] |
| Molecular Weight | 231.25 g/mol [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to light brown solid[5] |
| Melting Point | 157 °C[5] |
| Boiling Point | 390.9 ± 42.0 °C (Predicted)[5] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted)[5] |
| pKa | 3.69 ± 0.40 (Predicted)[5] |
| Storage Temperature | 2-8°C[5] |
Synthesis and Experimental Protocols
A common method for the preparation of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]
Experimental Protocol: Hydrolysis of Methyl Ester
This protocol outlines the saponification of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to yield the target carboxylic acid.[5]
Materials:
-
(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester
-
Tetrahydrofuran (THF)
-
0.2N aqueous Lithium Hydroxide (LiOH)
-
Diethyl ether
-
5% aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting methyl ester (1.0 eq) in tetrahydrofuran.
-
Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring for completion.
-
Upon completion, dilute the mixture with diethyl ether and extract with 0.2N aqueous LiOH solution.
-
Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the final product.[5]
Caption: Workflow for the synthesis via hydrolysis of the methyl ester.
Applications in Research and Drug Discovery
This molecule's unique structural features make it a versatile tool in several areas of chemical and pharmaceutical research.
-
Chiral Building Block: It serves as a crucial chiral intermediate for synthesizing complex, biologically active compounds and novel drug candidates.[1] Its defined stereochemistry is essential for creating molecules with specific three-dimensional arrangements required for selective biological interactions.[4]
-
Peptide Chemistry: As a proline isomer, it is incorporated into peptides to introduce conformational constraints.[1] This can lead to peptides with enhanced stability, receptor affinity, and specific secondary structures.
-
Protease Inhibition: Studies have indicated that derivatives of this compound can inhibit the activity of certain protease enzymes, making it a valuable scaffold for developing enzyme inhibitors.[1]
-
Neuroscience Research: The parent compound, (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, and its derivatives have been investigated for their potential in managing neurological disorders. They have shown GABA and dopamine agonist activities, suggesting relevance for conditions like Alzheimer's and Parkinson's disease.[]
Caption: Key application areas in research and drug development.
Safety Information
The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and recommend thorough washing after handling.[5]
Conclusion
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a highly valuable and versatile molecule for drug discovery and chemical synthesis. Its well-defined stereochemistry and functional groups provide a robust platform for constructing complex molecular architectures with significant biological potential. The information and protocols detailed in this guide serve as a foundational resource for scientists and researchers leveraging this compound in their work.
References
An In-depth Technical Guide to N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, a key building block in synthetic organic chemistry and drug discovery. This document collates available data on its physical properties, spectroscopic profile, and its role in biological systems, offering a valuable resource for professionals in the field.
Chemical Identity and Physical Properties
N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, also known as Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group on the pyrrolidine ring enhances its utility in peptide synthesis and the development of novel therapeutics.
Table 1: General and Physical Characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline and Related Isomers
| Property | N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline | N-Boc-cis-4-hydroxy-L-proline | N-Boc-L-proline |
| CAS Number | 187039-57-2[1] | 13726-69-7 | 87691-27-8 | 15761-39-4[2] |
| Molecular Formula | C₁₀H₁₇NO₅[1] | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₄ |
| Molecular Weight | 231.25 g/mol [1] | 231.25 g/mol | 231.25 g/mol | 215.25 g/mol [2] |
| Appearance | Solid | White to Almost white powder to crystal | White to off-white/Powder or Crystalline Powder | Solid[2] |
| Melting Point | Data not available | 122 °C (dec.) | 146 °C (D) (lit.)[3] | 133-135 °C (lit.) |
| Boiling Point | Data not available | Data not available | 390.9°C at 760 mmHg[3] | Data not available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[2] | Soluble in DMF | Data not available | Soluble in ethanol (~15 mg/ml), DMSO (~15 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[2] |
| Optical Rotation | Data not available | [α]20/D -67.0 to -70.0 deg (c=1, MeOH) | [α]20/D −53.5±2°, c = 1% in DMF | [α]D25 −59.84° to −61.6° (c = 1, glacial acetic acid)[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline.
Table 2: Summary of Spectroscopic Data
| Technique | Description |
| ¹H NMR | The ¹H NMR spectrum of Boc-protected amino acids typically shows a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The proton on the α-carbon is also a key diagnostic signal. |
| ¹³C NMR | In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group, along with the carbonyl carbon of the carbamate, confirm the presence of the Boc group. |
| FTIR | The FTIR spectrum of N-Boc protected compounds displays characteristic absorption bands. The N-H stretching vibration is observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbamate typically appears around 1680-1700 cm⁻¹, and the C-O stretching is seen in the 1160-1170 cm⁻¹ region. The appearance of peaks around 1529, 1370, and 1688 cm⁻¹ is characteristic of the N-tert-butyloxycarbonylation.[5][6] |
| Mass Spectrometry | Mass spectrometry can confirm the molecular weight of the compound. For N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, the expected molecular ion peak would be at m/z 232.1134 [M+H]⁺. A mass spectrum for BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID showed an (ES+) m/z 230.3 (M+1), which is inconsistent with the expected mass.[7] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physical characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For an approximate melting point, a rapid heating rate can be used, followed by a slower rate (e.g., 2 °C/min) for a more precise measurement.
Solubility Assessment
To determine solubility, a known amount of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline is added to a specific volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then quantified, typically by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. For sparingly soluble compounds in aqueous buffers, a common method involves first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMF and then diluting it with the aqueous buffer.[2]
Optical Rotation Measurement
Optical rotation is measured using a polarimeter. A solution of known concentration is prepared by dissolving a precisely weighed amount of the compound in a specific solvent. The solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a controlled temperature. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Biological Significance and Signaling Pathway Involvement
While N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline is primarily utilized as a synthetic building block, its core structure, hydroxyproline, plays a significant role in biological processes, particularly in collagen synthesis and stability. Proline analogues are known to compete with proline in collagen biosynthesis, which can impact collagen expression.[8]
Furthermore, hydroxyproline residues are involved in cell signaling, notably in the regulation of the hypoxia-inducible factor (HIF-1α). The hydroxylation of proline residues in HIF-1α is a critical step that targets it for degradation.[9][10]
Below is a diagram illustrating the proline biosynthesis pathway, which is a precursor for the formation of hydroxyproline, a key component of collagen.
This diagram illustrates the de novo synthesis of proline from glutamate and ornithine, which serves as a precursor for hydroxyproline in collagen.[11] The stability of the collagen triple helix is significantly influenced by the presence of hydroxyproline residues. Proline analogues, including N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, can interfere with this process, making them valuable tools in studying collagen metabolism and developing therapeutics for fibrotic diseases.[12]
Applications in Drug Development
N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline and its isomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. For instance, N-Boc-hydroxyproline derivatives are used in the preparation of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension.[13] Their rigid, chiral structure makes them ideal scaffolds for designing conformationally constrained peptides and peptidomimetics with enhanced biological activity and stability.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]
- 8. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Boc-trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-trans-3-hydroxy-L-proline is a synthetic derivative of the non-standard amino acid trans-3-hydroxy-L-proline. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functional group makes it a crucial building block in peptide synthesis and drug discovery. Its unique stereochemistry and functionalization provide a valuable tool for creating novel peptides with enhanced stability and bioactivity, as well as for the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and applications in scientific research and development.
Physicochemical Properties
This compound is a white to pale yellow solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 231.25 g/mol | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₅ | [2][3][4] |
| CAS Number | 187039-57-2 | [2] |
| Purity | ≥97% | [5] |
| Form | Solid | [5] |
| InChI Key | JLDHXHPQMBNKMC-BQBZGAKWSA-N | [5] |
Synthesis Protocols
The synthesis of this compound typically involves the protection of the amino group of trans-3-hydroxy-L-proline. A general and efficient method for the synthesis of Boc-L-hydroxyproline is outlined below.[6]
Experimental Protocol: Synthesis of Boc-L-hydroxyproline[7]
-
Dissolution: Dissolve L-hydroxyproline in water.
-
Addition of Boc Anhydride: Under stirring, slowly add di-tert-butyl dicarbonate (Boc₂O).
-
pH Adjustment and Reaction: While stirring, add an aqueous solution of sodium hydroxide dropwise until the pH of the solution is greater than 7. Heat the reaction mixture to 40-45 °C and continue until the reaction is complete.
-
Precipitation and Isolation: Cool the reaction mixture to 0-5 °C. Adjust the pH to 2.0-2.5 with an acid, which will cause the target product to precipitate out of the solution.
-
Purification: The precipitated Boc-L-hydroxyproline can be collected by filtration. The resulting solid is then washed and dried to yield the final product.
This method takes advantage of the high solubility of L-hydroxyproline in water and the insolubility of its Boc-protected counterpart, allowing for a straightforward separation and purification process.[6]
A logical workflow for this synthesis is depicted in the following diagram:
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents the amino group from participating in unwanted side reactions during peptide chain elongation. The hydroxyl group on the proline ring can be used to introduce conformational constraints or as a site for further functionalization, leading to peptides with enhanced biological activity and stability.[3] It is particularly useful in the creation of cyclic peptides, which often exhibit improved bioactivity.[3]
Drug Development
This modified amino acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, Boc-L-hydroxyproline is utilized in the preparation of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its ability to mimic natural amino acids makes it a valuable component in the design of novel therapeutics, especially those targeting neurological disorders.[3]
Biological Significance and Metabolism of trans-3-hydroxy-L-proline
While this compound is a synthetic molecule, its core structure, trans-3-hydroxy-L-proline, is a naturally occurring amino acid found in proteins like collagen.[7] Understanding the metabolic fate of the unprotected form provides context for its potential biological roles and degradation pathways.
In humans, trans-3-hydroxy-L-proline is degraded by the enzyme trans-3-hydroxy-L-proline dehydratase.[7][8] This enzyme converts it to Δ¹-pyrroline-2-carboxylate (Pyr2C), which can then be further metabolized.[8] This metabolic pathway is significant as it represents a previously less understood aspect of human amino acid metabolism.[8]
The metabolic pathway of trans-3-hydroxy-L-proline can be visualized as follows:
The formation of trans-3-hydroxy-L-proline residues in certain proteins can also play a role in cell signaling and the regulation of cellular processes.[7]
Conclusion
This compound is a chemically significant molecule with a well-defined set of physicochemical properties. Its synthesis is achievable through established protocols, and its applications in peptide synthesis and drug development are extensive. For researchers and scientists in these fields, a thorough understanding of this compound's characteristics and utility is essential for the advancement of novel therapeutic and research agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Human trans-3-Hydroxy-l-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Data Interpretation of Boc-trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for N-tert-butyloxycarbonyl-trans-3-hydroxy-L-proline (Boc-trans-3-hydroxy-L-proline). Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents a detailed analysis based on structurally related compounds. The information herein is intended to serve as a robust reference for researchers in the fields of medicinal chemistry, peptide synthesis, and drug development for the characterization and quality control of this important proline derivative.
Molecular Structure and NMR-Active Nuclei
This compound is a protected amino acid derivative crucial in the synthesis of peptides and peptidomimetics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen prevents unwanted side reactions during peptide coupling. The trans-3-hydroxy functionality introduces a conformational constraint and a potential site for further chemical modification. The key NMR-active nuclei for structural elucidation are ¹H and ¹³C.
Caption: Molecular structure of this compound with key atoms labeled.
Expected ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc group, and the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| Hα (C2-H) | 4.2 - 4.4 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 4-6; J(Hα, Hδ) ≈ 2-4 | 1H |
| Hβ (C3-H) | 4.4 - 4.6 | Multiplet (m) | 1H | |
| Hγ (C4-H₂) | 1.9 - 2.3 | Multiplet (m) | 2H | |
| Hδ (C5-H₂) | 3.4 - 3.7 | Multiplet (m) | 2H | |
| OH (C3-OH) | Variable (broad singlet) | Broad singlet (br s) | 1H | |
| COOH | Variable (broad singlet) | Broad singlet (br s) | 1H | |
| Boc (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H |
Note: The chemical shifts of OH and COOH protons are highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the Boc group introduces characteristic signals for the quaternary carbon and the three equivalent methyl carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 173 - 176 |
| C=O (Boc) | 154 - 156 |
| Cq (Boc) | 79 - 81 |
| Cα (C2) | 58 - 61 |
| Cβ (C3) | 68 - 72 |
| Cγ (C4) | 35 - 39 |
| Cδ (C5) | 46 - 49 |
| -C(CH₃)₃ (Boc) | 28 - 29 |
Experimental Protocols
The following section details a general protocol for the synthesis and NMR analysis of this compound, adapted from established methods for related compounds.
Synthesis of this compound
A common method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
trans-3-hydroxy-L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-3-hydroxy-L-proline in a mixture of dioxane (or THF) and water.
-
Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 10-11.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters include:
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds, with proton decoupling.
-
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Data Interpretation and Structural Verification Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
The Subtle Architect: A Technical Guide to the Natural Occurrence of 3-Hydroxyproline in Collagen
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyproline (3-Hyp) is a minor but significant post-translational modification of collagen, the most abundant protein in mammals. While less prevalent than its counterpart, 4-hydroxyproline, the strategic placement of 3-Hyp residues within the collagen triple helix plays a crucial role in the supramolecular assembly of collagen fibrils and the pathobiology of certain connective tissue disorders. This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxyproline in collagen, detailing its distribution, the enzymatic machinery responsible for its formation, its functional implications, and the analytical methods used for its characterization.
Introduction: A Tale of Two Hydroxyprolines
The stability of the collagen triple helix is critically dependent on the post-translational hydroxylation of proline residues. The vast majority of this hydroxylation occurs at the C4 position, forming 4-hydroxyproline (4-Hyp), which is essential for the conformational stability of the collagen molecule through water-bridged hydrogen bonding[1][2][3]. Discovered over 50 years ago, 3-hydroxyproline (3-Hyp) is a less common isomer, resulting from hydroxylation at the C3 position of proline[1]. For many years, the function of this minor modification remained elusive. However, recent research has unveiled its critical role in collagen biology, particularly in the ordered self-assembly of collagen supramolecular structures[1][4]. The clinical significance of 3-Hyp was highlighted by the discovery that genetic defects in the enzymatic machinery responsible for its formation lead to recessive forms of osteogenesis imperfecta (OI), a severe brittle bone disease[1][4][5].
The Enzymatic Machinery of Prolyl 3-Hydroxylation
The formation of 3-Hyp is catalyzed by a family of specific enzymes known as prolyl 3-hydroxylases (P3Hs), which are 2-oxoglutarate-dependent dioxygenases.[6][7] In humans, three isoforms have been identified: P3H1, P3H2, and P3H3, each encoded by a distinct gene (LEPRE1, LEPREL1, and LEPREL2, respectively)[6][8]. These enzymes exhibit tissue-specific expression and substrate preferences[1][5].
P3H1 is the principal enzyme responsible for the 3-hydroxylation of fibrillar collagens, such as type I and type II collagen.[1][9] Its activity is dependent on its interaction with two other proteins in the endoplasmic reticulum: cartilage-associated protein (CRTAP) and cyclophilin B (CypB).[1][5] This trimeric complex is essential for the efficient and specific 3-hydroxylation of proline at position 986 of the α1(I) and α1(II) collagen chains.[1] Mutations in the genes encoding any of these three components can lead to recessive OI.[1][5]
P3H2 is predominantly expressed in basement membrane-rich tissues and is the primary enzyme for 3-hydroxylating type IV collagen.[1][9][10] P3H3's specific substrates and functions are still under investigation.
The hydroxylation reaction catalyzed by P3Hs requires molecular oxygen, Fe2+, 2-oxoglutarate, and ascorbate as co-factors, similar to prolyl 4-hydroxylases.[6][7]
Signaling and Enzymatic Workflow
The formation of 3-hydroxyproline is a critical post-translational modification step occurring in the endoplasmic reticulum. The following diagram illustrates the key components and their interactions in the prolyl 3-hydroxylation of type I collagen.
Distribution of 3-Hydroxyproline in Collagen Types and Tissues
The abundance and location of 3-Hyp residues vary significantly among different collagen types and even within the same collagen type from different tissues, suggesting a regulatory role for this modification.
Quantitative Data on 3-Hydroxyproline Occurrence
The following tables summarize the quantitative data on the distribution of 3-hydroxyproline residues in various collagen chains.
Table 1: 3-Hydroxyproline Content in Different Collagen Types
| Collagen Type | Number of 3-Hyp Residues per Chain | Primary Tissue Distribution | Reference(s) |
| Fibrillar Collagens | |||
| Type I | 1-2 | Bone, Skin, Tendon | [1] |
| Type II | 1-2 | Cartilage, Vitreous | [1] |
| Type III | 0 (in mammals) | Skin, Blood Vessels | [1][4] |
| Type V | 3-6 | Co-assembles with Type I | [1] |
| Type XI | 3-6 | Co-assembles with Type II | [1] |
| Basement Membrane Collagens | |||
| Type IV | High (up to 10% of total Hyp) | Basement Membranes | [1][9] |
Table 2: Specific Sites of 3-Hydroxylation in Fibrillar Collagen Chains
| Collagen Chain | Residue Position | Occupancy | Tissue Specificity | Reference(s) |
| α1(I) | Pro986 | Fully Occupied | Ubiquitous | [1][4] |
| α2(I) | Pro707 | Partially Occupied | - | [1][4] |
| α1(II) | Pro986 | Fully Occupied | Cartilage | [1][4] |
| α1(II) | Pro944 | Partially Occupied | Vitreous (>80%), Nucleus Pulposus (40%) | [1][11] |
| α2(V) | Pro986 | Fully Occupied | - | [1][4] |
| α2(V) | Pro944 | Partially Occupied (60% in bone) | Bone | [1] |
| α2(V) | Pro707 | Partially Occupied | - | [1][4] |
| α2(V) | Pro470 | Partially Occupied | - | [1][4] |
| α1(I) & α2(I) | (GPP)n C-terminus | Heavily Hydroxylated | Tendon | [11][12] |
Functional Significance of 3-Hydroxyproline
While 4-Hyp is primarily a stabilizer of the collagen triple helix, the function of 3-Hyp appears to be more nuanced and related to higher-order collagen assembly.
Role in Supramolecular Assembly
The strategic positioning of 3-Hyp residues, particularly the D-periodic spacing of some sites (approximately 234 amino acid residues), suggests a role in mediating inter-triple-helical interactions.[1][4] It is hypothesized that the hydroxyl group of 3-Hyp, which points outwards from the triple helix, can form hydrogen bonds with adjacent collagen molecules, thereby influencing the precise alignment and assembly of collagen fibrils.[1]
Impact on Triple Helix Stability
The effect of 3-Hyp on the conformational stability of the collagen triple helix is a subject of ongoing research. Some studies using synthetic peptides have suggested that 3-Hyp may have a slight destabilizing effect compared to proline at the same position.[13][14][15] However, other studies have indicated a marginal increase in stability.[16] The consensus is that any effect on stability is minor compared to the significant stabilizing contribution of 4-Hyp.[16]
Biological Roles in Specific Tissues
-
Type IV Collagen and Basement Membrane Integrity: In type IV collagen of basement membranes, 3-hydroxylation is crucial. Studies in mice have shown that the absence of 3-Hyp in type IV collagen, due to the knockout of the LEPREL1 gene (encoding P3H2), is embryonic lethal.[2][9] This is because the non-hydroxylated type IV collagen aberrantly interacts with the platelet receptor glycoprotein VI (GPVI), leading to platelet aggregation and thrombosis.[9] Thus, 3-hydroxylation of type IV collagen serves a protective function, preventing unwanted platelet activation.[9]
-
Tendon-Specific Modification: The C-terminal (GPP)n repeat in type I collagen of tendons is heavily 3-hydroxylated, a feature not observed in bone or skin collagen.[11][12] This tissue-specific modification is thought to contribute to the unique mechanical properties and assembly of tendon fibrils.[11]
Experimental Protocols for the Analysis of 3-Hydroxyproline
The identification and quantification of 3-Hyp in collagen requires specialized analytical techniques due to its low abundance and isomeric nature with 4-Hyp.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for the analysis of 3-Hyp.[1][17][18]
Experimental Workflow for MS Analysis:
Key Methodological Considerations:
-
Sample Preparation: Collagen is typically extracted from tissues by limited pepsin digestion to isolate the triple-helical domain. The extracted collagen is then subjected to further proteolytic digestion (e.g., with trypsin or AspN) to generate peptides of a suitable size for MS analysis.[17]
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the complex mixture of peptides before they enter the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) can also be employed, particularly for the analysis of free hydroxyproline after acid hydrolysis.[19][20]
-
Mass Spectrometry: High-resolution mass spectrometers are essential for accurately determining the mass of the peptides. Tandem mass spectrometry (MS/MS) is used to fragment the peptides and determine their amino acid sequence, allowing for the precise localization of the 3-Hyp residue.[1][17] Multiple reaction monitoring (MRM) is a highly sensitive and selective MS technique used for quantifying specific hydroxyproline-containing peptides.[18][19]
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and the location of the 3-Hyp modification. The extent of hydroxylation at a particular site can be quantified by comparing the signal intensities of the hydroxylated and non-hydroxylated forms of the peptide.[1]
Amino Acid Analysis
Traditional amino acid analysis following acid hydrolysis of the collagen sample can be used to determine the total amount of 3-Hyp.
Protocol for Amino Acid Analysis:
-
Hydrolysis: The purified collagen sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Separation: The resulting amino acid mixture is separated by ion-exchange chromatography or another chromatographic method.
-
Detection and Quantification: The separated amino acids are derivatized (e.g., with ninhydrin) to allow for their detection and quantification by spectrophotometry.[21][22] A standard containing a known amount of 3-Hyp is run in parallel for calibration.
While this method provides quantitative information on the total 3-Hyp content, it does not reveal the specific locations of the modification within the collagen chains.
3-Hydroxyproline in Disease and Drug Development
The critical role of 3-Hyp in collagen biology makes it a relevant consideration in the context of disease and therapeutic development.
-
Osteogenesis Imperfecta: As previously mentioned, defects in the P3H1/CRTAP/CypB complex leading to a lack of 3-Hyp at Pro986 of type I collagen are a cause of recessive OI.[1][4] This highlights the importance of this specific modification for bone matrix quality.
-
Myopia: Mutations in the LEPREL1 gene, encoding P3H2, have been linked to nonsyndromic high myopia.[8][23] The under-hydroxylation of collagens in the eye, particularly in the sclera, is thought to lead to structural abnormalities that cause progressive myopia.[23]
-
Cancer: The metabolic pathways involving proline and hydroxyproline have been implicated in cancer cell metabolism.[7] The enzymes involved in proline hydroxylation require co-factors that are also utilized by other enzymes involved in epigenetic regulation, suggesting a potential link between collagen modification and cancer biology.[7]
For drug development professionals, understanding the role of 3-Hyp is crucial when developing therapies targeting collagen-related diseases or when producing recombinant collagen for therapeutic applications, as achieving the correct post-translational modification profile is essential for its proper function.
Conclusion
3-Hydroxyproline, though a minor component of collagen, is a functionally significant post-translational modification. Its tissue- and collagen type-specific distribution, orchestrated by a dedicated family of enzymes, points to its role as a fine-tuner of collagen supramolecular assembly. The severe pathologies associated with its absence underscore its importance in maintaining the integrity of the extracellular matrix. Continued research into the regulation and function of prolyl 3-hydroxylation will undoubtedly provide further insights into collagen biology and may open new avenues for the diagnosis and treatment of connective tissue disorders.
References
- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. drinkharlo.com [drinkharlo.com]
- 4. Location of 3-hydroxyproline residues in collagen types I, II, III, and V/XI implies a role in fibril supramolecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. pnas.org [pnas.org]
- 10. uniprot.org [uniprot.org]
- 11. A Novel 3-Hydroxyproline (3Hyp)-rich Motif Marks the Triple-helical C Terminus of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutionary origins of C-terminal (GPP)n 3-hydroxyproline formation in vertebrate tendon collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bif.wisc.edu [bif.wisc.edu]
- 14. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. nebiolab.com [nebiolab.com]
- 21. researchgate.net [researchgate.net]
- 22. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Post-translationally abnormal collagens of prolyl 3-hydroxylase-2 null mice offer a pathobiological mechanism for the high myopia linked to human LEPREL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Hydroxyproline in Protein Structure and Stability
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxyproline, a post-translationally modified imino acid, is a cornerstone of protein stability, most notably in collagen, the most abundant protein in mammals.[1][2][3] This technical guide provides a comprehensive examination of the multifaceted role of 4-hydroxyproline (Hyp) in dictating the structural integrity and stability of proteins. We will explore its enzymatic synthesis, the stereoelectronic and hydration-mediated mechanisms by which it stabilizes the collagen triple helix, and its emerging roles in non-collagen proteins, particularly in cellular oxygen sensing pathways. This guide includes quantitative data on thermal stability, detailed experimental protocols for analysis, and visualizations of key biochemical pathways and workflows to serve as a critical resource for researchers in biochemistry, cell biology, and pharmacology.
Introduction: The Significance of a Post-Translational Modification
While not one of the 20 proteinogenic amino acids incorporated during translation, hydroxyproline is one of the most abundant amino acids in the animal kingdom, comprising approximately 13.5% of the residues in mammalian collagen.[1] Its formation is a critical post-translational modification (PTM) that occurs within the lumen of the endoplasmic reticulum.[1] The primary function of hydroxyproline, specifically the (2S, 4R)-4-hydroxyproline isomer, is to confer thermal stability to the collagen triple helix, a structural necessity for the integrity of the extracellular matrix (ECM) at physiological temperatures.[2][4][5] A deficiency in this modification, as seen in scurvy due to a lack of the essential cofactor ascorbic acid, leads to a catastrophic loss of connective tissue strength.[5] Beyond its structural role in collagen, proline hydroxylation has been identified as a crucial regulatory mechanism in other proteins, such as the hypoxia-inducible factor (HIF), linking protein stability directly to cellular signaling and homeostasis.[1][6]
Biosynthesis of Hydroxyproline via Prolyl Hydroxylases
Hydroxyproline is synthesized by the hydroxylation of proline residues already incorporated into a polypeptide chain. This reaction is catalyzed by a class of enzymes known as prolyl hydroxylases, which are Fe(II)- and 2-oxoglutarate (α-ketoglutarate)-dependent dioxygenases.[2][5][7]
The overall reaction is as follows: L-proline (in peptide) + O₂ + α-ketoglutarate → 4-hydroxyproline (in peptide) + succinate + CO₂[5]
Key Components of the Catalytic Cycle:
-
Enzyme: Prolyl 4-hydroxylases (P4Hs) recognize proline residues, typically in the Yaa position of the Gly-Xaa-Yaa repeating sequence in collagen.[1][2][4]
-
Substrates: The enzyme requires molecular oxygen (O₂) and α-ketoglutarate.[4][7]
-
Cofactors: A ferrous iron (Fe²⁺) atom is located at the catalytic center. Ascorbic acid (Vitamin C) is essential to maintain the iron in its reduced Fe²⁺ state, allowing for continuous enzymatic activity.[4][5][8]
The reaction mechanism involves the binding of α-ketoglutarate and the prolyl-containing substrate to the enzyme's active site, followed by the binding of O₂ to the Fe²⁺ ion. This leads to the oxidative decarboxylation of α-ketoglutarate, generating a highly reactive ferryl [Fe(IV)=O] intermediate.[9][10] This powerful oxidant then abstracts a hydrogen atom from the C4 position of the proline ring, followed by a "rebound" of the hydroxyl group to form 4-hydroxyproline.[9]
Role in Collagen Structure and Stability
The presence of hydroxyproline in the Yaa position of the Gly-Xaa-Yaa repeat is the dominant factor in stabilizing the collagen triple helix.[11] The melting temperature (Tm) of the collagen triple helix is directly proportional to its 4-Hyp content.[4] This stability arises from two primary mechanisms:
-
Stereoelectronic Effects: The electronegative hydroxyl group of Hyp at the C4 position induces a Cγ-exo ring pucker in the pyrrolidine ring. This pre-organizes the polypeptide chain into the polyproline II-type conformation required for triple helix formation, thus reducing the entropic cost of folding.[2][12]
-
Water-Mediated Hydrogen Bonds: The hydroxyl group of Hyp serves as both a hydrogen bond donor and acceptor, facilitating the formation of an extensive network of hydrogen bonds with bridging water molecules.[12] These "water bridges" connect different chains within the triple helix, providing significant enthalpic stabilization.
Quantitative Impact of Hydroxyproline on Protein Stability
The stabilizing effect of hydroxyproline can be quantified by measuring the change in the thermal denaturation temperature (Tm) of collagen and collagen-like peptides.
| Protein/Peptide System | Hydroxylation Status | Melting Temperature (Tm) | Reference Context |
| Type I Collagen (Zebrafish) | Secreted at 18°C | 34.2°C | Lower Hyp content at lower culture temperatures correlates with lower Tm.[13] |
| Type I Collagen (Zebrafish) | Secreted at 33°C | 36.4°C | Higher Hyp content at higher culture temperatures correlates with higher Tm.[13] |
| Collagen-like Peptide | (Pro-Pro-Gly)₁₀ | 24°C | Baseline stability without hydroxylation.[12] |
| Collagen-like Peptide | (Pro-Hyp-Gly)₁₀ | 41°C | Hydroxylation increases the Tm by 17°C, demonstrating a significant stabilizing effect.[5][12] |
| Hydrated Native Collagen | N/A | ~65°C | Denaturation temperature in a hydrated environment.[14] |
| Dehydrated Native Collagen | N/A | ~220°C | Denaturation involving conformational change from triple helix to random coil in a dry state.[14] |
Note: Absolute Tm values can vary based on experimental conditions (e.g., heating rate, buffer composition, hydration state). The critical data point is the relative increase in Tm upon hydroxylation.
Role in Non-Collagen Proteins: The HIF-1α Example
Prolyl hydroxylation is not exclusive to collagen and plays a pivotal role in cellular oxygen sensing through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][6]
-
Under Normoxic Conditions (Normal Oxygen): HIF-prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues (Pro402 and Pro564 in humans) on HIF-1α.[6][15] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[16][17] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[15]
-
Under Hypoxic Conditions (Low Oxygen): The PHD enzymes are inactive because their essential co-substrate, molecular oxygen, is limited.[17] Consequently, HIF-1α is not hydroxylated, evades recognition by VHL, and is stabilized.[15][17] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes that promote adaptation to hypoxia, such as those involved in angiogenesis and glycolysis.[6][15]
This oxygen-dependent degradation switch is a key target for drug development in diseases like anemia and ischemia.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline | Collagen, Protein, Amino Acids | Britannica [britannica.com]
- 4. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Denaturation Studies of Collagen by Microthermal Analysis and Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Methodological & Application
Application Notes: Synthesis of Peptides Containing Boc-trans-3-hydroxy-L-proline
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the structure, stability, and biological activity of synthetic peptides. Boc-trans-3-hydroxy-L-proline is a valuable building block that, like its more common isomer 4-hydroxyproline, is a key component of collagen.[1][2] Its inclusion can influence the conformational properties of a peptide, potentially affecting its stability and receptor binding affinity.[3][4] The hydroxyl group provides a site for further chemical modification, such as glycosylation or attachment of reporter molecules.
These application notes provide a comprehensive guide for the synthesis of peptides containing this compound using the robust and well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[5] This method is particularly advantageous for synthesizing complex or hydrophobic peptides.[6]
Data Presentation
Successful peptide synthesis relies on optimized reaction conditions and realistic expectations for yield and purity. The following tables summarize key quantitative parameters for a typical Boc-SPPS workflow incorporating this compound.
Table 1: Recommended Synthesis Parameters for this compound Incorporation
| Parameter | Recommended Value | Notes |
|---|---|---|
| Resin Type | Merrifield, PAM, or BHA/MBHA Resin[7] | Select resin based on the desired C-terminus: Merrifield or PAM for a C-terminal acid[7][8]; BHA or MBHA for a C-terminal amide.[7] |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptide sequences.[8] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin's functional group loading.[8] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin's functional group loading.[8] |
| Activation Method | In situ neutralization with HBTU/DIEA or DCC/HOBt | In situ neutralization minimizes side reactions like diketopiperazine formation.[9] |
| Coupling Time | 1 - 4 hours | Monitor reaction completion using a test suitable for secondary amines (e.g., Isatin or Chloranil test).[8] |
| Deprotection Solution | 50% TFA in DCM | A standard solution for effective Boc group removal.[5][7] |
| Deprotection Time | 20 - 30 minutes | Includes a brief pre-wash followed by the main deprotection step.[5][10] |
Table 2: Expected Yield and Purity
| Parameter | Typical Range | Factors |
|---|---|---|
| Overall Crude Peptide Yield | 40 - 75% | Highly dependent on the peptide's length, sequence complexity, and aggregation tendency.[8] |
| Crude Peptide Purity (by HPLC) | 35 - 65% | Purification is almost always required to remove truncated or modified sequences.[8][] |
| Final Purified Peptide Yield | 10 - 30% | Depends on the crude purity and the efficiency of the chosen purification method (e.g., RP-HPLC).[8] |
Experimental Workflow and Logic Diagrams
Visualizing the synthesis process and potential troubleshooting pathways can clarify the multi-step nature of SPPS.
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for low peptide yield due to diketopiperazine (DKP) formation.
Experimental Protocols
The following protocols detail the key stages of synthesizing a peptide containing this compound using manual Boc-SPPS.
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol is for attaching the first Boc-protected amino acid to a Merrifield resin.
-
Resin Swelling : Swell 1g of Merrifield resin (chloromethylpolystyrene) in 10-15 mL of dichloromethane (DCM) for 1-2 hours in a reaction vessel.[5]
-
Cesium Salt Preparation : In a separate flask, dissolve the first Boc-amino acid (1.1 equivalents relative to resin loading) in methanol (MeOH). Neutralize the solution with a 2M solution of cesium carbonate (Cs₂CO₃) in water until the pH is 7.0. Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt.
-
Esterification : Dissolve the dried cesium salt in 10 mL of N,N-dimethylformamide (DMF). Add this solution to the swollen resin.
-
Reaction : Shake the mixture at 50°C for 12-24 hours to ensure complete esterification.
-
Washing : After the reaction, wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under a vacuum.[10]
Protocol 2: Iterative Peptide Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Boc Deprotection :
-
Neutralization :
-
Coupling of this compound (or other Boc-amino acids) :
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[9]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.[9]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[9]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Monitoring : Since proline and its derivatives are secondary amines, the standard ninhydrin test will not work.[12] Monitor the reaction completion using the Isatin Test or Chloranil Test .[8] If the test is positive (indicating incomplete coupling), drain the solution and recouple with a freshly prepared activated amino acid solution.
-
Washing : Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[9]
-
Protocol 3: Final Cleavage and Peptide Isolation
This protocol uses Trifluoromethanesulfonic acid (TFMSA) for cleavage, which is an alternative to the more hazardous hydrogen fluoride (HF).[6][8]
-
Preparation : Dry the final peptide-resin thoroughly under a high vacuum.[8]
-
Cleavage Cocktail : Prepare a cleavage cocktail of TFMSA/TFA/thioanisole. Suspend the dried resin in this mixture.[8]
-
Cleavage Reaction : Stir the suspension at room temperature for 1-2 hours.[8]
-
Peptide Precipitation : Filter the resin and slowly add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[8][10]
-
Isolation : Collect the precipitated peptide by centrifugation. Wash the pellet with cold diethyl ether and dry it under a vacuum to obtain the crude product.[8]
Protocol 4: Peptide Purification and Analysis
Crude synthetic peptides require purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[][13]
-
Sample Preparation : Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
-
Analytical HPLC : First, perform an analytical scale separation to determine the retention time of the target peptide and optimize the separation gradient.[13] Trifluoroacetic acid (TFA) is a common mobile phase additive that improves peak shape.[13]
-
Preparative HPLC : Scale up the optimized method to a preparative column to purify the entire batch of crude peptide.[14]
-
Fraction Collection and Analysis : Collect fractions corresponding to the target peptide peak. Analyze the purity of each fraction using analytical HPLC or mass spectrometry.
-
Lyophilization : Combine the pure fractions and lyophilize (freeze-dry) to remove the solvent and obtain the final, purified peptide as a white, fluffy powder.[10]
References
- 1. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. agilent.com [agilent.com]
- 14. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of Boc-trans-3-hydroxy-L-proline in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Boc-trans-3-hydroxy-L-proline is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate the rare, naturally occurring residue 3-hydroxyproline (3-Hyp) into synthetic peptides. While 4-hydroxyproline is abundant in collagen and known to stabilize the collagen triple helix, 3-hydroxyproline is found in smaller quantities and plays a distinct, critical role in the supramolecular assembly of collagen fibrils and the stability of specific collagen types, such as type IV.[1][2][3] The incorporation of 3-Hyp is crucial for synthesizing collagen-mimetic peptides, studying collagen structure-function relationships, and developing novel biomaterials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy is robust, particularly for complex or hydrophobic sequences where peptide aggregation can be a challenge.[4][5]
Strategic Considerations for Incorporation
1. Orthogonal Protection of the Hydroxyl Group
The primary strategic consideration when using this compound is the management of the side-chain hydroxyl group. In the context of the Boc/Bzl strategy, which relies on graduated acid lability, the hydroxyl group is typically protected with an acid-labile group that is more stable than the Nα-Boc group.[6][7] The most common choice is the benzyl ether (Bzl), which is stable to the repeated trifluoroacetic acid (TFA) treatments used for Boc deprotection but is cleaved during the final strong acid step (e.g., with HF or TFMSA).[6][8]
-
Protected Approach (Recommended): Using Boc-L-Hyp(Bzl)-OH is the standard and safest approach. It prevents potential side reactions at the hydroxyl group, such as O-acylation during subsequent coupling steps.
-
Unprotected Approach: In some "minimal protection" strategies, the hydroxyl group may be left unprotected.[9] This can increase atom economy but carries the risk of side reactions. This approach is not generally recommended without careful optimization for a specific sequence.
2. Coupling Kinetics and Reagent Choice
As a secondary amino acid, proline and its derivatives can exhibit slower coupling kinetics compared to primary amino acids.[4] This steric hindrance necessitates careful selection of coupling reagents to ensure complete and efficient peptide bond formation.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used in Boc-SPPS, typically with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[10]
-
Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP are highly efficient and are preferred for difficult couplings, including those involving sterically hindered residues.[11][12] They convert the protected amino acid into a highly reactive active ester, promoting rapid bond formation.[7]
Data Presentation
Quantitative data for the use of this compound is summarized below. These parameters are based on established protocols for Boc-proline derivatives and serve as a strong starting point for synthesis planning.[4]
Table 1: Physicochemical Properties of Boc-trans-4-hydroxy-L-proline (Note: Data for the trans-3-hydroxy isomer is not widely published; these values for the closely related trans-4-hydroxy isomer serve as a reliable estimate.)
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol [13] |
| Appearance | White to off-white powder |
| Melting Point | 123-127 °C[13] |
| Reaction Suitability | Boc Solid-Phase Peptide Synthesis[13] |
Table 2: Recommended Synthesis Parameters for Incorporation via Boc-SPPS
| Parameter | Recommended Value | Notes |
| Resin Type | Merrifield, PAM, BHA, or MBHA | Choice depends on desired C-terminus (acid or amide).[4][14] |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often better for longer or difficult sequences.[4] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin functionalization. |
| Coupling Time | 1 - 4 hours | Slower kinetics may require extended coupling times. Monitoring is essential.[4] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[4] |
Table 3: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Key Advantages |
| DIC / HOBt | Carbodiimide | Cost-effective and widely used; minimizes racemization with HOBt.[10] |
| HBTU / HATU | Aminium Salt | Highly reactive, fast coupling times, and low racemization.[10][12] Ideal for difficult sequences.[11] |
| PyBOP | Phosphonium Salt | Very efficient with reduced risk of side reactions compared to some aminium salts.[12] |
Experimental Protocols
The following protocols outline the standard procedures for incorporating this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle
This cyclical protocol details the steps for deprotection, neutralization, and coupling.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[14]
- Drain the solvent.
2. Nα-Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[14][15]
- Perform a short pre-wash by agitating for 1-2 minutes, then drain.[4]
- Add fresh deprotection solution and agitate for 20-30 minutes at room temperature.[4]
- Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[4]
3. Neutralization:
- Wash the peptide-resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 1 minute each) to neutralize the N-terminal ammonium salt to the free amine.[4][6]
- Wash the resin with DCM (3-5 times) to remove excess base.[4] The resin is now ready for coupling.
4. Coupling Reaction (HBTU Example):
- Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF).[16] Add DIEA (4-6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.[11]
- Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-4 hours.[4]
- Monitoring: Monitor the reaction's completion using a qualitative test suitable for secondary amines, such as the Isatin Test or Chloranil Test . A negative test (indicating the absence of free amines) confirms complete coupling. If the test is positive, a recoupling with freshly activated amino acid is recommended.[4]
5. Washing:
- After complete coupling, drain the solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents and byproducts.
This cycle is repeated for each amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups (including the benzyl ether from the 3-hydroxyproline side chain).
1. Preparation:
- After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage:
- Place the dry peptide-resin in a specialized reaction vessel suitable for strong acids.
- Add a cleavage cocktail. For peptides containing sensitive residues like Met or Trp, a scavenger-containing cocktail is essential. A common strong acid is anhydrous Hydrogen Fluoride (HF).[15] The "low-high" HF procedure is often used to minimize side reactions.[15]
- Low HF Step: Treat the resin with a mixture of HF/DMS (1:3) for 2 hours at 0 °C. This removes many protecting groups via an SN2 mechanism.
- High HF Step: After removing the low HF mixture, treat the resin with neat HF (with a scavenger like anisole) for 1 hour at 0 °C to cleave the peptide from the resin and remove remaining protecting groups.[15]
- Carefully evaporate the HF under vacuum.
3. Peptide Precipitation and Purification:
- Suspend the residue (cleaved peptide and resin) in cold diethyl ether to precipitate the crude peptide.
- Filter to collect the peptide and wash it several times with cold ether to remove scavengers and cleaved protecting groups.[14]
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Peptidyl 3-Hydroxyproline-Binding Properties of Type I Collagen Suggest a Function in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Boc-Hyp-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of Boc-trans-3-hydroxy-L-proline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-trans-3-hydroxy-L-proline, has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its rigid pyrrolidine ring and stereochemically defined hydroxyl group provide a valuable scaffold for designing molecules with high affinity and selectivity for biological targets. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potent antiviral drugs, highlighting its significance in medicinal chemistry.
Application Highlight: Synthesis of Antiviral Therapeutics
This compound and its derivatives are instrumental in the synthesis of several key antiviral drugs. The constrained conformation of the proline ring is often utilized to mimic peptide turns and to orient functional groups precisely for optimal interaction with enzyme active sites.
Synthesis of Nirmatrelvir (Component of PAXLOVID™)
Nirmatrelvir, an orally active 3C-like protease (3CLpro) or main protease (Mpro) inhibitor, is a critical component of PAXLOVID™, used for the treatment of COVID-19. The synthesis of a key bicyclic proline intermediate for Nirmatrelvir commences from Boc-trans-4-hydroxy-L-proline, a closely related derivative. The synthesis of a key bicyclic fragment of Nirmatrelvir has been achieved from Boc-trans-4-hydroxy L-proline benzyl ester in four steps with an overall yield of 40%.[1]
Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors
This compound derivatives are also central to the synthesis of HCV NS3/4A protease inhibitors, a class of direct-acting antivirals that have revolutionized the treatment of hepatitis C.
-
Telaprevir: A potent inhibitor of the HCV NS3/4A serine protease. A highly efficient synthesis of telaprevir has been developed, underscoring the importance of chiral building blocks like modified prolines.
-
Boceprevir: Another key HCV NS3/4A protease inhibitor. The synthesis of its complex bicyclic proline fragment highlights the versatility of proline derivatives in constructing intricate molecular architectures.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and activity of drugs derived from Boc-hydroxy-L-proline derivatives.
| Compound/Intermediate | Application | Parameter | Value | Reference |
| Bicyclic amino acid for Nirmatrelvir | Intermediate Synthesis | Overall Yield (from Boc-trans-4-hydroxy-L-proline benzyl ester) | 40% | [1] |
| Phenylselenyl derivative (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 78% | [1] |
| Alkene (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 75% | [1] |
| Bicyclic dimethylcyclopropyl amino acid (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 68% | [1] |
| N-Boc-cis-4-hydroxyproline methyl ester | Intermediate Synthesis | Yield | 89.2% | [2] |
| N-Boc-cis-4-hydroxyproline | Intermediate Synthesis | Yield | 84.7% | [2] |
Signaling Pathways
Understanding the mechanism of action of drugs derived from this compound requires knowledge of the viral life cycles they disrupt.
SARS-CoV-2 Main Protease (Mpro) and the Viral Replication Cycle
Nirmatrelvir targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4] Inhibition of Mpro halts the viral life cycle.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir.
HCV NS3/4A Protease and Innate Immunity Evasion
Telaprevir and Boceprevir inhibit the HCV NS3/4A protease, which is crucial for viral polyprotein processing.[5] Furthermore, NS3/4A protease cleaves key host adaptor proteins (MAVS and TRIF) involved in the innate immune response, thereby preventing the production of type I interferons.[5][6]
Caption: HCV evasion of innate immunity via NS3/4A protease and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis.
Protocol 1: Boc Protection of trans-3-hydroxy-L-proline
This protocol describes a general procedure for the N-protection of the proline derivative.
Materials:
-
trans-3-hydroxy-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Petroleum ether
Procedure:
-
Dissolve L-hydroxyproline in water.
-
Adjust the solution to be alkaline by adding a solution of sodium hydroxide or sodium carbonate.
-
Add di-tert-butyl dicarbonate to the reaction mixture in portions while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the aqueous solution with petroleum ether to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Synthesis of a Bicyclic Proline Intermediate for Nirmatrelvir (Illustrative Workflow)
This protocol outlines the key transformations starting from a Boc-protected hydroxyproline derivative.
Caption: Synthetic workflow for a key Nirmatrelvir intermediate.
Detailed Steps (based on literature procedures[1]):
-
Mesylation: The hydroxyl group of Boc-trans-4-hydroxy-L-proline benzyl ester is activated by converting it to a mesylate using methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP. This reaction typically proceeds in quantitative yield.
-
Phenylselenylation: The mesylate is displaced with a phenylselenyl group using diphenyldiselenide and sodium borohydride. This step proceeds with a reported yield of 78%.[1]
-
Oxidative Elimination: The selenide is oxidized with hydrogen peroxide, followed by elimination in the presence of pyridine to form the corresponding alkene. This elimination step has a reported yield of 75%.[1]
-
Dimethylcyclopropanation: The alkene undergoes a cobalt(II)-catalyzed dimethylcyclopropanation reaction to afford the target bicyclic dimethylcyclopropyl amino acid fragment. This key step has a reported yield of 68%.[1]
This compound and its analogs are indispensable chiral building blocks in medicinal chemistry, enabling the efficient and stereocontrolled synthesis of complex and highly potent pharmaceutical agents. The examples of Nirmatrelvir, Telaprevir, and Boceprevir underscore the strategic importance of this scaffold in the development of life-saving antiviral therapies. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
References
- 1. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
The Versatility of Boc-trans-3-hydroxy-L-proline: A Chiral Building Block for Advanced Organic Synthesis
For Immediate Release
Boc-trans-3-hydroxy-L-proline, a readily available derivative of the non-essential amino acid L-proline, has emerged as a pivotal chiral building block in modern organic synthesis. Its inherent stereochemistry and the strategic placement of a hydroxyl group on the pyrrolidine ring make it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceutical development and medicinal chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this versatile synthon.
The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen ensures stability under a wide range of reaction conditions, while allowing for facile deprotection under mild acidic conditions. This feature, combined with the stereodefined hydroxyl group, opens avenues for highly controlled chemical transformations, enabling the synthesis of enantiomerically pure compounds.
Key Applications in Organic Synthesis
The strategic importance of this compound lies in its role as a precursor to a variety of 3-substituted proline analogs. These derivatives are sought after for their ability to introduce conformational constraints in peptides and peptidomimetics, a crucial aspect in the design of bioactive molecules with enhanced potency and selectivity.
Diastereoselective Synthesis of Novel Amino Acids
One of the most powerful applications of this compound is its use in the diastereoselective synthesis of novel amino acids. The hydroxyl group at the C-3 position serves as a handle for stereospecific functionalization. A cornerstone of this strategy is the Mitsunobu reaction, which allows for the inversion of the stereocenter at C-3 through nucleophilic substitution.[1][2] This reaction is instrumental in converting the trans-hydroxyproline derivative into its cis-amino counterpart, a key intermediate for various therapeutic agents.
This stereochemical inversion is critical in drug design, as the precise spatial arrangement of functional groups dictates the molecule's interaction with its biological target. The ability to reliably control this stereochemistry is a significant advantage in the synthesis of complex chiral molecules.
Synthesis of Antiviral Agents
The rigid scaffold of proline and its derivatives has been successfully incorporated into the design of potent antiviral drugs. While the synthesis of the blockbuster antiviral drug Nirmatrelvir utilizes a derivative of trans-4-hydroxy-L-proline, the synthetic principles are directly applicable to 3-hydroxyproline derivatives for the development of novel antiviral candidates. The constrained ring system of proline helps to orient the pharmacophoric elements in an optimal conformation for binding to viral proteases.
Development of CNS-Targeting Compounds
The unique conformational properties of 3-substituted prolines also make them attractive scaffolds for compounds targeting the central nervous system (CNS). Their rigid structure can mimic the presentation of side chains of natural amino acids, making them valuable in the design of ligands for various receptors and ion channels in the brain. Research in this area explores their potential in developing treatments for a range of neurological disorders.[3]
Data Presentation: Diastereoselective Conversion via Mitsunobu Reaction
The Mitsunobu reaction is a key transformation for this compound, enabling the introduction of various nucleophiles with inversion of stereochemistry. The efficiency and diastereoselectivity of this reaction are critical for its synthetic utility. Below is a summary of typical quantitative data for the Mitsunobu reaction on a protected this compound methyl ester.
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Phthalimide | Boc-cis-3-(phthalimido)-L-proline methyl ester | 85-95 | >98 |
| 2 | Hydrazoic Acid (generated in situ) | Boc-cis-3-azido-L-proline methyl ester | 70-85 | >98 |
| 3 | p-Nitrobenzoic Acid | Boc-cis-3-(p-nitrobenzoyloxy)-L-proline methyl ester | 90-98 | >99 |
Note: Yields and diastereomeric excess are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Esterification of this compound
Objective: To prepare the methyl ester of this compound, a common substrate for subsequent transformations.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or alternatively, (trimethylsilyl)diazomethane
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (using Thionyl Chloride):
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound methyl ester as a colorless oil or white solid. The product is often used in the next step without further purification.
Protocol 2: Diastereoselective Synthesis of Boc-cis-3-amino-L-proline Precursor via Mitsunobu Reaction
Objective: To convert this compound methyl ester to its corresponding cis-phthalimido derivative with inversion of stereochemistry.
Materials:
-
This compound methyl ester (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF (15 mL per gram of starting ester).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Boc-cis-3-(phthalimido)-L-proline methyl ester.
Subsequent deprotection of the phthalimide group (e.g., using hydrazine) will yield the free cis-amino group.
Visualizing Synthetic Strategies
Divergent Synthesis of 3-Substituted Proline Analogs
This compound is an excellent starting point for the divergent synthesis of a library of proline analogs. A common intermediate, such as an activated ester or an aldehyde, can be prepared and then reacted with a variety of nucleophiles or coupling partners to generate a diverse set of final compounds. This approach is highly efficient in drug discovery for exploring structure-activity relationships.
Caption: Divergent synthesis of 3-substituted proline analogs.
Experimental Workflow for Mitsunobu Reaction
The following diagram illustrates the key steps and decision points in a typical laboratory workflow for performing the Mitsunobu reaction.
Caption: Experimental workflow for the Mitsunobu reaction.
References
Application Notes & Protocols: Incorporation of Modified Proline Analogs into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine, which forms a tertiary amide bond when incorporated into a peptide chain.[1][2] This cyclic structure restricts the peptide backbone's conformational flexibility, specifically the φ (phi) dihedral angle, while also increasing the propensity for cis-trans isomerization of the preceding peptide bond.[3][4] These properties make proline residues critical determinants of protein structure, folding, and stability.
The strategic incorporation of modified proline analogs offers a powerful tool for precisely tuning the properties of bioactive peptides.[5][6] By introducing substitutions on the pyrrolidine ring, researchers can enforce specific backbone conformations, enhance stability against proteolysis, and introduce novel chemical functionalities for imaging or therapeutic applications.[3][7] This document provides an overview of key applications and detailed protocols for incorporating these valuable synthetic building blocks into peptides.
Applications of Modified Proline Analogs
The incorporation of proline analogs is a key strategy in peptidomimetic design and drug discovery. Key applications include:
-
Conformational Control: Proline analogs can be used to stabilize specific secondary structures like β-turns or polyproline helices.[1][8] Substituents on the ring can bias the endo/exo ring pucker and the cis/trans isomerism of the Xaa-Pro bond, which is crucial for modulating biological activity.[2][7] For example, electron-withdrawing groups like fluorine at the 4R position can enhance the stability of collagen triple helices by favoring the exo ring pucker.[7]
-
Enhanced Stability and Pharmacokinetics: The rigid structure conferred by proline analogs can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life.
-
Structure-Activity Relationship (SAR) Studies: A diverse array of analogs can be systematically incorporated into a peptide to probe the conformational requirements for receptor binding and biological activity.[1]
-
Introduction of Novel Functionalities: Analogs can be synthesized to carry specific functional groups, such as fluorophores, biotin tags for affinity purification, or reactive handles for bioorthogonal conjugation reactions (e.g., click chemistry).[9][10]
Methodologies for Incorporation
Two primary methods are employed for incorporating modified proline analogs into peptides: solid-phase peptide synthesis (SPPS) and recombinant protein expression.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common and versatile method. A particularly powerful strategy is "Proline Editing," where a peptide is first synthesized using standard Fmoc-SPPS with commercially available hydroxyproline (Hyp).[7][9] The hydroxyl group is then selectively modified on the solid support to generate a wide variety of proline analogs with defined stereochemistry.[10][11] This approach avoids the often lengthy solution-phase synthesis required to prepare individual protected proline analog monomers.[7]
-
Recombinant Protein Expression: For larger proteins, residue-specific incorporation in host organisms like Escherichia coli is possible.[12] This technique involves using a proline auxotrophic strain and feeding it a specific proline analog during protein expression, leading to the global replacement of proline residues.[12][13]
Data Presentation: Conformational Effects of 4-Substituted Prolines
The substitution pattern on the proline ring, particularly at the C4 position, significantly influences the trans/cis ratio of the preceding peptide bond. This conformational bias can be quantified using NMR spectroscopy. The following table summarizes the effects of various 4-substituents, as observed in a model tetrapeptide (Ac-Tyr-Pro-Asn-NH2).[7]
| Proline Analog (at position P) | Substituent at C4 | Stereochemistry | Key Effect | Resulting Ktrans/cis Ratio |
| (4R)-Fluoroproline | Fluoro (-F) | R | Strong Stereoelectronic (Exo Pucker) | Increased |
| (4S)-Fluoroproline | Fluoro (-F) | S | Strong Stereoelectronic (Endo Pucker) | Decreased |
| (4R)-Methylproline | Methyl (-CH3) | R | Steric Bulk (Anti Preference) | Decreased |
| (4R)-Hydroxyproline | Hydroxyl (-OH) | R | Stereoelectronic (Exo Pucker) | Increased |
| 4-Oxoproline | Carbonyl (=O) | N/A | Planarizing Effect | Significantly Decreased |
| (4R)-Azidoproline | Azido (-N3) | R | Stereoelectronic | Increased |
| (4S)-Aminoproline | Amino (-NH2) | S | Stereoelectronic | Decreased |
Data derived from principles outlined in studies on proline editing. The Ktrans/cis ratio indicates the equilibrium between the trans and cis conformers of the Tyr-Pro peptide bond.[7]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis via Proline Editing
This protocol describes the synthesis of a peptide containing a modified proline analog using the proline editing method, starting from Fmoc-(4R)-Hydroxyproline (Fmoc-Hyp-OH).[7][10]
Workflow Diagram:
Caption: Workflow for the Proline Editing method on solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Hyp-OH
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Hyp protection: Trityl chloride, imidazole
-
Hyp deprotection: 1-5% Trifluoroacetic acid (TFA) in DCM
-
Modification reagents (examples):
-
Oxidation: Dess-Martin periodinane (DMP) in DCM
-
Mitsunobu Inversion: Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), p-nitrobenzoic acid
-
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Perform standard Fmoc deprotection on the resin. Couple the first Fmoc-amino acid (C-terminal residue) using Fmoc-AA-OH, HBTU/HOBt, and DIPEA in DMF.
-
Incorporate Hydroxyproline: Continue standard SPPS cycles until the point of modification. Couple Fmoc-Hyp-OH using the same standard conditions.
-
On-Resin Hydroxyl Protection: After coupling Fmoc-Hyp-OH, treat the resin with a solution of trityl chloride and imidazole in DCM for 2-4 hours. This protects the hydroxyl group for subsequent SPPS steps.[7] Wash the resin thoroughly.
-
Peptide Elongation: Continue with standard Fmoc-SPPS cycles (deprotection, coupling, washing) to complete the peptide sequence.[14]
-
Selective Hydroxyl Deprotection: After synthesizing the full-length peptide, treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours to remove the trityl protecting group from the Hyp residue.[7] Wash thoroughly with DCM and DMF.
-
On-Resin Modification (Example: Oxidation to 4-Oxoproline):
-
Swell the resin in DCM.
-
Add a solution of Dess-Martin periodinane in DCM.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, and Methanol.
-
-
Final Cleavage: After on-resin modification, wash the resin and dry it. Treat with the cleavage cocktail (95% TFA) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm the mass and purity by LC-MS.
Protocol 2: Residue-Specific Incorporation in E. coli
This protocol provides a general workflow for the global substitution of proline with a desired analog in a recombinant protein expressed in E. coli.[12]
Workflow Diagram:
Caption: Workflow for recombinant incorporation of proline analogs.
Materials:
-
E. coli proline auxotrophic strain (e.g., derived from K-12)
-
Expression vector containing the gene of interest
-
Minimal media (e.g., M9) supplemented with necessary nutrients
-
L-Proline
-
Proline analog (e.g., 4-fluoroproline, 4-methylproline)
-
Inducing agent (e.g., IPTG)
-
Standard protein purification equipment (e.g., sonicator, centrifuge, chromatography system)
Procedure:
-
Initial Culture: Grow the E. coli proline auxotroph strain transformed with the expression plasmid in minimal media supplemented with a limiting amount of L-proline (e.g., 20-40 mg/L) until it reaches mid-log phase (OD600 ≈ 0.6-0.8).
-
Proline Depletion: Harvest the cells by centrifugation. Wash the cell pellet with proline-free minimal media to remove any residual proline.
-
Resuspension and Analog Addition: Resuspend the cell pellet in fresh, pre-warmed, proline-free minimal media. Add the desired proline analog to the culture at a concentration sufficient for protein synthesis (e.g., 0.5-1.0 g/L).[12]
-
Induction: Allow the cells to incubate for a short period (15-30 minutes) before inducing protein expression with an appropriate inducer (e.g., IPTG).
-
Expression: Continue the culture for 3-5 hours to allow for expression of the analog-containing protein.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard methods (e.g., affinity chromatography if the protein is tagged).
-
Analysis: Confirm the incorporation of the proline analog and the protein's integrity using mass spectrometry (MALDI-TOF or ESI-MS).
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aor.ca [aor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 12. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Application Notes and Protocols: Boc-trans-3-hydroxy-L-proline in Collagen Mimetic Peptide Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-trans-3-hydroxy-L-proline in the design and analysis of collagen mimetic peptides (CMPs). The inclusion of this modified amino acid can influence the stability of the collagen triple helix, a critical factor in the development of novel biomaterials and therapeutic agents.
Introduction
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, formed by three polypeptide chains with a repeating Xaa-Yaa-Gly sequence.[1][2] The imino acids proline and 4-hydroxyproline (Hyp) are frequently found in the Xaa and Yaa positions, respectively, with 4-hydroxyproline being a key contributor to the stability of the triple helix.[1][2] The less common regioisomer, 3-hydroxyproline (3-Hyp), also occurs in natural collagen, typically in the Xaa position within a 3-Hyp-4-Hyp-Gly sequence.[1][2][3] Understanding the impact of 3-Hyp on collagen stability is crucial for the rational design of CMPs with tailored biophysical properties.
Studies have shown that, unlike the stabilizing effect of 4-Hyp, the incorporation of 3-Hyp into CMPs leads to a destabilization of the triple helix compared to proline.[1][2] The extent of this destabilization is dependent on its position within the repeating tripeptide unit. When placed in the natural Xaa position, the destabilizing effect is minor. However, significant destabilization occurs when 3-Hyp is located in the non-natural Yaa position.[1][2] This phenomenon is attributed to the inductive effect of the 3-hydroxyl group and unfavorable pyrrolidine ring puckering leading to steric clashes.[1][2]
These application notes will detail the experimental protocols for the synthesis of CMPs containing this compound and their subsequent biophysical characterization, primarily through circular dichroism spectroscopy.
Data Presentation
The following table summarizes the quantitative data on the effect of 3-hydroxyproline on the thermal stability of collagen mimetic peptides. The melting temperature (Tm), the midpoint of the thermal unfolding transition, is a direct measure of the stability of the triple helix.
| Peptide Sequence | Position of 3-Hyp | Melting Temperature (Tm) in °C | Reference |
| (Pro-4-Hyp-Gly)₃-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | Xaa | 38.5 | [1] |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | Yaa | 27.5 | [1] |
| (Pro-4-Hyp-Gly)₇ | None | 42.5 | [1] |
| (Pro-4-Hyp-Gly)₃-Pro-Pro-Gly-(Pro-4-Hyp-Gly)₃ | None | 40.5 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Collagen Mimetic Peptide Containing 3-Hydroxyproline
This protocol outlines the synthesis of a collagen mimetic peptide incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]
Materials:
-
Fmoc-Gly-Wang resin or equivalent
-
Fmoc-protected amino acids (including Fmoc-Pro-OH, Fmoc-4-Hyp(tBu)-OH)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) 4-methylpiperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% H₂O, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% 4-methylpiperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids (e.g., Fmoc-Pro-OH, Fmoc-4-Hyp(tBu)-OH): Pre-activate the amino acid (5 equivalents relative to resin loading) with HBTU/HOBt or HATU and DIEA in DMF for 15 minutes.[5] Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
For this compound: Activate the Boc-protected amino acid (5 equivalents) using DIC and HOBt.[5] Add to the deprotected resin and allow to react.
-
-
Wash: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: Biophysical Characterization by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to determine the triple-helical conformation and thermal stability of the synthesized collagen mimetic peptides.[1][6][7]
Materials:
-
Purified collagen mimetic peptide
-
Buffer solution (e.g., 50 mM acetic acid or 10 mM sodium phosphate, pH 7.3)[6][8]
-
CD spectrophotometer equipped with a temperature controller
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to a final strand concentration of approximately 180 µM.[5][6]
-
Annealing: To facilitate triple helix formation, heat the peptide solution to 65 °C and then cool it slowly to 4 °C at a rate of -12 °C per hour.[5][6] Incubate the sample at 4 °C for at least 48 hours before data acquisition.[5]
-
CD Spectrum Acquisition:
-
Set the CD spectrophotometer to scan from 190 nm to 260 nm at 4 °C.[8]
-
Use a 1 nm bandwidth and an averaging time of 3 seconds.[5][6]
-
Record the spectrum of the peptide solution and a buffer blank.
-
Subtract the buffer blank from the sample spectrum. A characteristic positive peak near 225 nm and a negative peak around 200 nm indicate the presence of a collagen triple helix.[7]
-
-
Thermal Denaturation (Melting Curve):
-
Data Analysis:
-
Plot the CD signal at 225 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the thermal transition, which can be determined from the first derivative of the melting curve.[9]
-
Visualizations
Caption: Workflow for solid-phase synthesis of collagen mimetic peptides.
Caption: Workflow for CD spectroscopy analysis of collagen mimetic peptides.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. raineslab.com [raineslab.com]
- 7. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Boc-trans-3-hydroxy-L-proline in the Development of Novel Therapeutics
Introduction
N-tert-butyloxycarbonyl-trans-3-hydroxy-L-proline (Boc-trans-3-hydroxy-L-proline) is a protected, non-essential amino acid derivative that serves as a critical chiral building block in modern medicinal chemistry and drug development.[1][2][3] Its rigid pyrrolidine ring, a feature of the proline scaffold, imparts significant conformational constraints on molecules into which it is incorporated.[4] This structural rigidity is highly valued in the design of peptidomimetics and small molecule inhibitors, as it can lead to enhanced binding affinity, selectivity, and metabolic stability.[4][5] The Boc protecting group provides robust protection of the proline nitrogen, which can be easily removed under acidic conditions, making it an ideal intermediate for multi-step organic synthesis.[4]
These characteristics have established this compound and its derivatives as versatile starting materials for a range of therapeutics, most notably in the development of antiviral agents against the Hepatitis C Virus (HCV) and in the synthesis of novel modalities like Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals.
Application I: Synthesis of Antiviral Agents (Hepatitis C Protease Inhibitors)
Background
The Hepatitis C Virus (HCV) NS3/4A serine protease is an enzyme essential for viral replication.[6][7] It cleaves the HCV polyprotein at four specific sites to release mature non-structural proteins required for the virus's life cycle.[6][7] Inhibiting this protease is a clinically validated strategy for treating chronic HCV infection. Boceprevir, a first-generation HCV NS3/4A protease inhibitor, exemplifies the successful application of proline derivatives in antiviral drug design.[6][8] A key structural feature of Boceprevir is a rigid, bicyclic proline analog that occupies the S2 binding pocket of the protease, a critical interaction for the drug's high potency.[4][9][10] this compound serves as a valuable precursor for creating such complex proline variants.[11]
Mechanism of Action: HCV Protease Inhibition
Peptidomimetic inhibitors like Boceprevir are designed to mimic the natural substrate of the NS3/4A protease. The inhibitor binds to the enzyme's active site, preventing the processing of the viral polyprotein. The core of Boceprevir contains an α-ketoamide "warhead" that forms a reversible covalent bond with the active site serine (Ser139).[8][9] The modified proline moiety (P2 fragment) fits snugly into the S2 subsite of the protease, enhancing binding affinity and inhibitor potency.[10][12]
Data Presentation: Potency of Boceprevir
The efficacy of HCV protease inhibitors is often quantified by their ability to reduce viral RNA levels in cellular assays (e.g., HCV replicon systems).
| Compound | Target | Assay | Potency (EC₅₀) | Selectivity Index |
| Boceprevir | HCV NS3/4A Protease | Genotype 1b HCV Replicon | 200–400 nmol/L[6] | >100[6] |
| Boceprevir | HCV NS3/4A Protease | Genotype 2a HCV Replicon | ~200 nmol/L[6] | >100[6] |
| Boceprevir | HCV NS3/4A Protease | Genotype 5a HCV Replicon | ~400 nmol/L[6] | >100[6] |
Table 1: Cellular potency of Boceprevir in various HCV genotype replicon assays.
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a general method to screen for inhibitors of the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Reagents and Materials:
-
Recombinant HCV NS3/4A Protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (derived from this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically keeping the final DMSO concentration ≤1%).
-
To each well of the microplate, add 25 µL of the diluted test compound or control (DMSO for no inhibition, a known inhibitor for positive control).
-
Add 50 µL of recombinant NS3/4A protease diluted in Assay Buffer to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET peptide substrate diluted in Assay Buffer to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (at the emission wavelength of the fluorophore) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Application II: Development of Targeted Protein Degraders (PROTACs)
Background
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is commonly recruited in PROTAC design and naturally recognizes a hydroxylated proline residue on its substrate, Hypoxia-Inducible Factor 1 alpha (HIF-1α).[13] This makes hydroxyproline derivatives attractive scaffolds for designing VHL-binding ligands.[13]
Role of Hydroxyproline Derivatives
While not a direct application of this compound, the study of closely related derivatives like 3-fluoro-4-hydroxyprolines demonstrates the utility of the hydroxyproline scaffold in this advanced therapeutic modality.[13] These derivatives can serve as bioisosteric replacements for hydroxyproline in VHL ligands, enabling the creation of potent and selective PROTACs for targeted protein degradation.[13] The synthesis of these advanced proline analogs often begins with commercially available hydroxyproline derivatives.
Data Presentation: PROTAC Activity
The activity of PROTACs is measured by their ability to induce the degradation of a target protein at specific concentrations.
| PROTAC | Target Protein | VHL Ligand Component | Cellular Degradation | VHL Binding Affinity (Kd) |
| MZ1 | Brd4 | (3S,4S)-F-Hyp | >100-fold lower than Kd[13] | Weakened affinity vs. Hyp[13] |
Table 2: Activity profile of a PROTAC incorporating a fluoro-hydroxyproline (F-Hyp) derivative.[13]
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines a method to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.
-
Reagents and Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Harvest the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the extent of protein degradation at each PROTAC concentration.
-
General Synthetic Protocols
Protocol 1: Boc Protection of trans-3-hydroxy-L-proline
This protocol describes a standard method for the synthesis of this compound from its unprotected form.[14]
-
Reagents and Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Reaction flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve L-hydroxyproline in water in a reaction flask.
-
Under stirring, add di-tert-butyl dicarbonate to the solution.
-
While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the pH above 7.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-45°C) until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath to 0-5°C.
-
Carefully adjust the pH of the solution to 2.0-2.5 by adding HCl dropwise. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any remaining starting material or byproducts.
-
Dry the product under vacuum to yield Boc-L-hydroxyproline as a white solid. The purity can be confirmed by HPLC and NMR.[14]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Hydroxyproline Derivative
This protocol provides a general workflow for incorporating a protected hydroxyproline derivative into a peptide sequence on a solid support.[15][16]
-
Reagents and Materials:
-
Fmoc-protected amino acids, including Fmoc-Hyp(tBu)-OH or a similar protected hydroxyproline derivative.
-
Solid-phase resin (e.g., Wang resin, Rink Amide resin).
-
Coupling agents (e.g., HBTU, HATU, or DIC/Oxyma).
-
Base (e.g., DIPEA or NMM).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
Solvents: DMF, DCM.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Automated or manual peptide synthesizer.
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to deprotection. Otherwise, couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling Cycle (for Hydroxyproline):
-
Activate the Fmoc-protected hydroxyproline derivative by dissolving it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.
-
Wash the resin extensively with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC. Confirm the identity and purity by LC-MS and MALDI-TOF.
-
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of N-Boc-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure proline and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and chiral catalysts. N-Boc-protected proline is a common intermediate, and the separation of its enantiomers is a critical step in many synthetic routes. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for obtaining enantiomerically pure forms of these compounds. This application note provides a detailed overview and practical protocols for the enzymatic resolution of racemic N-Boc-proline esters using lipases, with a focus on Candida antarctica lipase B (CAL-B), a highly effective and selective biocatalyst for this transformation.
The principle of kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In this case, a lipase selectively hydrolyzes one enantiomer of the racemic N-Boc-proline ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. This process allows for the separation of both enantiomers in high enantiomeric purity.
Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis
The kinetic resolution of racemic N-Boc-proline methyl ester is achieved through the enantioselective hydrolysis catalyzed by a lipase. Candida antarctica lipase B (CAL-B), often used in its immobilized form (e.g., Novozym 435), exhibits excellent (S)-selectivity in this reaction. The enzyme specifically catalyzes the hydrolysis of the (S)-enantiomer of the N-Boc-proline methyl ester to (S)-N-Boc-proline, which is a water-soluble carboxylate salt at neutral or basic pH. The (R)-enantiomer of the methyl ester is left largely unreacted.
This difference in reactivity allows for a straightforward separation of the two components. The unreacted (R)-ester can be extracted with an organic solvent, while the (S)-acid salt remains in the aqueous phase. Subsequent acidification of the aqueous phase followed by extraction yields the pure (S)-N-Boc-proline. This method is highly effective, often achieving excellent enantiomeric excess (ee) for both the recovered ester and the hydrolyzed acid at approximately 50% conversion.
Data Presentation: Performance of Various Enzymes
The choice of enzyme is critical for a successful kinetic resolution. While several lipases and proteases can catalyze the hydrolysis of amino acid esters, their enantioselectivity varies significantly, especially with sterically demanding N-protected substrates like N-Boc-proline.
Table 1: Comparison of Different Enzymes in the Resolution of Proline Derivatives
| Enzyme | Substrate | Selectivity (E-value) | Preferred Enantiomer | Reference |
| Candida antarctica Lipase B (CAL-B) | N-Boc-proline methyl ester | >100 | (S)-ester is hydrolyzed | [1] |
| Candida antarctica Lipase B (CAL-B) | N-Cbz-proline derivatives | >100 | Not specified | [1] |
| Aspergillus niger Lipase (Lipase AS) | N-Boc-β-proline derivative | 43 | Not specified | |
| Bacillus licheniformis Protease (Subtilisin) | N-Cbz-proline ester | 2.8 | (R)-ester is hydrolyzed | [1] |
| Earthworm Protease (Isozyme A) | N-Cbz-proline ester | 13.6 | (S)-ester is hydrolyzed | [1] |
The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value (>100) is indicative of an excellent separation.
Experimental Protocols
Protocol 1: Preparative Scale Enzymatic Resolution of (±)-N-Boc-Proline Methyl Ester
This protocol is based on the highly efficient resolution using immobilized Candida antarctica lipase B (Novozym 435). It is designed to yield (R)-N-Boc-proline methyl ester and (S)-N-Boc-proline with high enantiomeric excess.
Materials:
-
Racemic N-Boc-proline methyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic N-Boc-proline methyl ester in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 10-50 g/L.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435). A typical enzyme loading is 10-20% by weight relative to the substrate.
-
Incubation: Stir the suspension at a constant temperature, typically between 30-40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the supernatant at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral HPLC (see Protocol 2) to determine the conversion and enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and organic solvent, dried, and potentially reused.
-
Work-up and Separation:
-
Transfer the reaction filtrate to a separatory funnel.
-
Extract the unreacted (R)-N-Boc-proline methyl ester from the aqueous solution with ethyl acetate or diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-ester.
-
Cool the remaining aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the resulting (S)-N-Boc-proline with ethyl acetate (3 x volume of aqueous phase).
-
Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-acid.
-
-
Purification:
-
The crude (R)-N-Boc-proline methyl ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The crude (S)-N-Boc-proline can be purified by recrystallization or flash column chromatography. A preparative-scale resolution has been reported to yield the (R)-N-Boc-proline methyl ester with 98.7% ee at a 49% yield.[1]
-
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol describes a standard method for the analysis of the enantiomeric purity of N-Boc-proline and its methyl ester.
Instrumentation and Columns:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is highly effective.
Chromatographic Conditions for N-Boc-Proline:
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample (either the acid or the ester) in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a 10 µL sample of the prepared solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by injecting standards of the pure enantiomers, if available.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers with the following formula:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
Visualizations
Caption: Experimental workflow for the enzymatic resolution.
Caption: Lipase-catalyzed enantioselective hydrolysis.
References
Application Notes and Protocols for the Synthesis of Boc-L-hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-tert-butoxycarbonyl-L-hydroxyproline (Boc-L-hydroxyproline) from L-hydroxyproline. This protected amino acid is a critical building block in pharmaceutical development and peptide synthesis.
Introduction
Boc-L-hydroxyproline (CAS No: 13726-69-7) is a derivative of L-hydroxyproline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial in multi-step organic synthesis, particularly in peptide synthesis, as it prevents unwanted side reactions at the nitrogen atom. The Boc group is favored for its stability under various reaction conditions and its straightforward removal under acidic conditions.[2][3]
The unique structure of hydroxyproline, a key component of collagen, imparts significant conformational constraints when incorporated into peptides, often inducing turn-like structures.[2][3] This property is highly valuable in the design of peptidomimetics, cyclic peptides, and other complex bioactive molecules.[3] Consequently, Boc-L-hydroxyproline serves as a vital intermediate in the synthesis of numerous pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors, immunosuppressants like Microcolin B, and carbapenem antibiotics such as doripenem.[2][4] It is also utilized in the development of antibody-drug conjugates (ADCs) and PROTACs.[1] The high purity of Boc-L-hydroxyproline is essential for its use in pharmaceutical applications to ensure the quality and efficacy of the final active pharmaceutical ingredients (APIs).[4][5]
Chemical Reaction Scheme
The synthesis involves the protection of the secondary amine of L-hydroxyproline with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: General reaction for the Boc-protection of L-hydroxyproline.
Experimental Protocols
Two primary methods for the synthesis of Boc-L-hydroxyproline are presented below. The first is an environmentally friendly protocol using water as the solvent, and the second employs an organic solvent.
Protocol 1: Green Synthesis in Aqueous Solution
This protocol is adapted from a method that avoids organic solvents, reducing environmental impact and simplifying the procedure.[4] The resulting product has been shown to have very high purity.[4]
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) aqueous solution (e.g., 25 wt%)
-
Hydrochloric acid (HCl) (e.g., 3M)
-
Deionized water
-
Reaction vessel with stirring capability
-
pH meter
-
Cooling bath (ice-water)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve L-hydroxyproline in deionized water in the reaction vessel. A typical mass ratio is 1:2 (L-hydroxyproline to water).[4] Stir at room temperature until fully dissolved.
-
Addition of Boc Anhydride: While stirring, slowly add di-tert-butyl dicarbonate dropwise to the solution. The recommended mass ratio of (Boc)₂O to L-hydroxyproline is 1.66:1. Maintain the temperature between 25-30°C during this addition.[4]
-
Base Addition and Reaction: Concurrently or subsequently, add the sodium hydroxide aqueous solution dropwise while maintaining the temperature at 25-30°C. The addition should take 1-1.5 hours.[4] Continue adding the base until the pH of the solution is greater than 7.[4]
-
Reaction Completion: Heat the reaction mixture to 40-45°C and continue stirring until the reaction is complete. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to 0-5°C using an ice-water bath.[4]
-
Precipitation: Slowly add 3M hydrochloric acid dropwise to the cooled solution while stirring. Adjust the pH to 2.0-2.5. The target product, Boc-L-hydroxyproline, will precipitate out of the solution as a solid.[4]
-
Isolation and Washing: Isolate the precipitated product by filtration. Wash the filter cake with cold deionized water to remove any remaining salts and impurities.[4]
-
Drying: Dry the purified product. This can be done in a drying oven or under a vacuum. The final product should be a white to off-white powder.[6]
Experimental Workflow for Protocol 1
Caption: Workflow for the green synthesis of Boc-L-hydroxyproline.
Protocol 2: Synthesis in Organic Solvent
This method utilizes an organic solvent and is a common alternative for Boc protection.
Materials:
-
L-hydroxyproline
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)[7][8]
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Citric acid solution (saturated)
-
Sodium chloride solution (saturated)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirring capability
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend L-hydroxyproline in dichloromethane in the reaction vessel. Add triethylamine (or DMAP).[7][8]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the suspension.[8] In some variations, the Boc anhydride is added slowly while keeping the temperature below 30°C.[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours (e.g., 2.5 hours) to overnight.[7][8] Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with a saturated citric acid solution, saturated sodium chloride solution, and water.[8]
-
If the reaction mixture contains water-soluble components after reaction, water can be added and the layers separated.[7]
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[7][8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Isolation: The resulting product, often an oil or solid, can be further purified if necessary, for instance by washing with a non-polar solvent like ethyl ether to yield a white solid.[8]
Data Presentation
Table 1: Physical and Chemical Properties of Boc-L-hydroxyproline
| Property | Value | Reference |
| CAS Number | 13726-69-7 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][6] |
| Molecular Weight | 231.25 g/mol | [1][6] |
| Appearance | White to off-white powder/solid | [1][6] |
| Melting Point | 123-127 °C | [1][6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Specific Rotation [α]²⁰/D | -52.0° to -55.0° (c=1, DMF) | [6] |
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Organic) |
| Solvent | Water | Dichloromethane |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (NEt₃) or DMAP |
| Reaction Temperature | 25-45°C | Room Temperature (~20-30°C) |
| Work-up | pH adjustment, precipitation, filtration | Liquid-liquid extraction, drying, evaporation |
| Environmental Impact | Low (Green Chemistry) | Higher (use of organic solvents) |
| Reported Purity | >99.9% (single impurity ≤ 0.1%)[4] | ≥98%[9] |
Applications in Drug Discovery and Development
The synthesis of high-purity Boc-L-hydroxyproline is fundamental for advancing pharmaceutical research. Its role as a versatile building block enables the creation of complex molecules with therapeutic potential.
-
Peptide Synthesis: It is essential for Solid-Phase Peptide Synthesis (SPPS), where the Boc group provides robust protection of the amine functionality, allowing for the controlled, stepwise assembly of peptide chains.
-
Structural Modification: Incorporating hydroxyproline residues can significantly alter the conformation and stability of peptides, which is crucial for designing molecules that can effectively interact with biological targets.[2]
-
API Synthesis: Boc-L-hydroxyproline is a key intermediate in the manufacturing of various APIs. Notable examples include the ACE inhibitor Fosinopril and the antibiotic Doripenem, which are used to treat hypertension and severe bacterial infections, respectively.[2][4]
-
Advanced Therapeutics: It is also used in creating sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), highlighting its importance in modern drug discovery.[1]
References
- 1. BOC-L-Hydroxyproline - CD Formulation [formulationbio.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 5. products.evonik.com [products.evonik.com]
- 6. Best Boc-L-Hydroxyproline Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Boc-L-Hydroxyproline, 5 g, CAS No. 13726-69-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Hydroxyproline-Containing Peptides
Welcome to the technical support center for the Boc deprotection of hydroxyproline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the side-chain hydroxyl group of hydroxyproline (Hyp) during Boc-based solid-phase peptide synthesis (SPPS)?
A1: The decision to protect the hydroxyl group of hydroxyproline depends on the overall synthetic strategy and the specific sequence of the peptide. In Boc chemistry, the benzyl (Bzl) group is a common choice for protecting the hydroxyl group of hydroxyproline [Boc-Hyp(Bzl)-OH].[1] Protection is often recommended to prevent potential side reactions, such as O-acylation, during coupling steps where the hydroxyl group might compete as a nucleophile.[2][] However, minimal protection strategies that leave the hydroxyl group of hydroxyproline unprotected have also been successfully employed.
Q2: What are the potential side reactions if the hydroxyproline side chain is left unprotected during Boc deprotection?
A2: If the hydroxyl group of hydroxyproline is unprotected, it may be susceptible to side reactions during the acidic conditions of Boc deprotection. The primary concern is the potential for O-alkylation by the tert-butyl cation generated from the cleavage of the Boc group. This carbocation can react with nucleophilic residues, and while less common than with sulfur-containing residues or tryptophan, O-alkylation of hydroxyl groups is a possibility. Another potential issue is O-acylation if activated carboxyl groups are present.
Q3: What is the primary cause of side product formation during the Boc deprotection of peptides in general?
A3: The main cause of side product formation is the generation of a reactive tert-butyl carbocation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[4] This cation can then alkylate nucleophilic amino acid residues within the peptide, leading to undesired modifications.[4]
Q4: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A4: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[4]
-
Cysteine (Cys): The free thiol group is a primary target for alkylation.[4]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[4]
Q5: How can I prevent side reactions caused by the tert-butyl cation?
A5: The most effective way to prevent these side reactions is to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid residues in the peptide.[4] They effectively "trap" the carbocations before they can modify the peptide.
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
-
Symptom: HPLC or LC-MS analysis of the crude peptide shows the presence of the starting material (Boc-protected peptide) or deletion sequences where the subsequent amino acid failed to couple.
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The TFA concentration may be too low for complete deprotection.
-
Inadequate Reaction Time: The deprotection time may be too short. Standard procedures often recommend 20-30 minutes, but challenging sequences may require longer.[5]
-
Poor Resin Swelling: If the peptide-resin is not adequately swollen, the acid cannot efficiently access all the Boc-protected amines.
-
Steric Hindrance: Bulky neighboring amino acids can hinder the access of TFA to the Boc group.
-
-
Solutions:
-
Increase the TFA concentration (e.g., from 25% to 50% in DCM).
-
Extend the reaction time and monitor the deprotection progress using a qualitative test like the Kaiser test.
-
Ensure proper resin swelling in an appropriate solvent like Dichloromethane (DCM) for 15-30 minutes before deprotection.[5]
-
For sterically hindered residues, a double deprotection (repeating the deprotection step) may be necessary.
-
Problem 2: Observation of Unexpected Peaks (+56 Da) in Mass Spectrum
-
Symptom: Mass spectrometry analysis shows peaks corresponding to the desired peptide mass plus 56 Da or multiples thereof.
-
Possible Cause: This is a strong indication of tert-butylation of one or more amino acid residues by the tert-butyl cation generated during Boc deprotection.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the TFA deprotection/cleavage reagent. The choice of scavenger depends on the amino acids present in your peptide.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5% - 5% | A very common and effective general-purpose scavenger. |
| Water | General | 2.5% - 5% | Helps to suppress side reactions and can act as a scavenger.[6] |
| Thioanisole | Met, Trp | 5% | Effective in preventing S-alkylation of methionine.[4] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | Often used for peptides containing tryptophan. |
| Phenol | Trp, Tyr | 5% | Can be used to suppress alkylation of tyrosine and tryptophan. |
Table 2: Illustrative TFA Cleavage Cocktails for Hydroxyproline-Containing Peptides
| Cocktail | Composition (v/v) | Target Peptide Characteristics |
| Standard (Low Risk) | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without highly sensitive residues (Trp, Met, Cys). Assumes Hyp is either unprotected or protected with an acid-labile group like Bzl. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues like Trp, Met, and Cys.[6] Suitable when Hyp is protected with an acid-labile group. |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An alternative to cocktails containing thiols, useful when Trp is present. |
Experimental Protocols
Protocol 1: General Boc Deprotection during SPPS
This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[5]
-
Drain: Drain the DCM from the reaction vessel.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.
-
Reaction: Agitate the mixture for 20-30 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat 2-3 times).
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Final Cleavage and Deprotection of a Hydroxyproline-Containing Peptide from the Resin
This protocol is for the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the benzyl group from hydroxyproline if present.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. For a peptide containing Hyp(Bzl) and other sensitive residues, "Reagent K" is a good choice. For a less sensitive peptide, a standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 1-3 hours.[4]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold diethyl ether, and dry it under vacuum.
Visualizations
Caption: General workflow for the final cleavage and deprotection of a peptide.
Caption: Troubleshooting logic for common Boc deprotection issues.
References
Technical Support Center: Synthesis of 3-Substituted Prolines
Welcome to the technical support center for the synthesis of 3-substituted prolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during synthesis. Here you will find troubleshooting guides for specific experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your synthetic strategy.
Troubleshooting Guide
This guide addresses common problems in a simple "Problem, Probable Cause, and Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (poor cis/trans ratio) | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the undesired, more stable isomer over time.[1] 2. Steric Hindrance: The substituent or protecting group may not be effectively directing the stereochemical outcome.[2] 3. Protonation Step: For Michael additions, the diastereoselectivity is often determined by the protonation of the intermediate enolate, which can be non-selective.[3] 4. Catalyst/Ligand Choice: In catalytic reactions, the chiral ligand may not be providing sufficient facial discrimination. | 1. Adjust Reaction Time & Temperature: For kinetically controlled products, run the reaction at a lower temperature for a shorter duration. For thermodynamically favored products, consider epimerization of the undesired isomer.[1][4] 2. Screen Protecting Groups: A bulkier N-protecting group can sometimes shield one face of the pyrrolidine ring, improving diastereoselectivity. For instance, the trityl group is known to shield the chiral center from deprotonation.[2] 3. Use a Bulky Proton Source: Employ a sterically hindered proton source for the quench to favor protonation from the less hindered face. 4. Optimize Catalyst System: For Cu-catalyzed 1,4-additions, screen different chiral ligands (e.g., Tol-BINAP) to improve diastereomeric ratios.[4] |
| Low Yield in Palladium-Catalyzed Coupling Reactions | 1. Catalyst Deactivation: The Pd catalyst may be sensitive to air or moisture, or it may have precipitated out of solution. 2. Incorrect Ligand/Base Combination: The chosen ligand (e.g., dppf, Ph₃As) or base (e.g., K₂CO₃) may not be optimal for the specific substrate (e.g., enol triflate) and coupling partner (e.g., boronic acid).[2] 3. Poor Substrate Reactivity: The enol triflate or other starting material may be unstable or insufficiently reactive under the reaction conditions. | 1. Ensure Inert Atmosphere: Use rigorously degassed solvents and maintain the reaction under an inert atmosphere (Nitrogen or Argon). 2. Screen Reaction Components: Systematically vary the palladium source (e.g., PdCl₂(dppf), Pd₂(dba)₃), ligand, and base to find the optimal combination for your specific substrates.[2] 3. Check Starting Material Quality: Confirm the purity and stability of the starting materials before use. |
| Difficulty Removing N-Protecting Group | 1. Harsh Deprotection Conditions: The conditions required to remove a robust protecting group (e.g., strong acid for Boc) may degrade the desired product.[5] 2. Incomplete Deprotection: The reaction may not have gone to completion, leaving a mixture of protected and deprotected product. 3. Steric Hindrance: A bulky 3-substituent may hinder access to the protecting group for cleavage. | 1. Select an Orthogonal Protecting Group: Plan your synthesis with protecting groups that can be removed under mild, non-conflicting conditions (e.g., Fmoc for base-lability, Cbz for hydrogenolysis).[5][6] 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the deprotection reaction and drive it to completion. 3. Increase Temperature or Reagent Excess: If hindrance is an issue, cautiously increasing the reaction temperature or the excess of the deprotection reagent may be necessary. |
| Side Reactions During Synthesis | 1. Epimerization: The C2 stereocenter can be susceptible to epimerization, especially under basic conditions or during prolonged heating.[4] 2. Over-alkylation/Arylation: In C-H functionalization or alkylation reactions, multiple substitutions may occur. 3. Oxidation of Sensitive Residues: Functional groups on the 3-substituent or the proline ring itself can be sensitive to oxidation.[7] | 1. Use Milder Conditions: Employ milder bases (e.g., KHMDS instead of LDA for deprotonation) and lower reaction temperatures.[2] The use of a trityl protecting group can shield the C2 proton from deprotonation.[2] 2. Control Stoichiometry: Carefully control the stoichiometry of the electrophile or coupling partner. 3. Protect Sensitive Groups: If the 3-substituent contains a sensitive moiety, it may require its own protecting group. |
Frequently Asked Questions (FAQs)
Q1: How can I control the cis/trans stereochemistry in 3-substituted prolines?
A1: Control of diastereoselectivity is a central challenge and depends heavily on the synthetic route.[1]
-
1,4-Conjugate Addition: The 1,4-addition of organometallic reagents to N-protected 2,3-dehydroproline esters typically yields the trans-substituted product as the major isomer through diastereoselective protonation of the intermediate enolate.[3][8]
-
Hydrogenation: The diastereoselectivity of hydrogenating a 3-alkenyl-proline derivative can be influenced by the N-protecting group and the C2-ester group. A bulky ester can block one face of the ring, directing the hydrogenation to the opposite face to produce the cis product.[2]
-
Directed C-H Functionalization: Using a directing group attached to the proline nitrogen can achieve highly stereospecific synthesis. For example, palladium-catalyzed C(sp³)–H arylation using an aminoquinoline directing group affords exclusively cis-2,3-disubstituted pyrrolidines.[9]
Q2: What is the best N-protecting group strategy for synthesizing 3-substituted prolines?
A2: The optimal N-protecting group depends on the planned reaction sequence and the required deprotection conditions.[5][6]
-
Boc (tert-Butoxycarbonyl): Stable to bases and nucleophiles, making it suitable for reactions involving organometallics or basic conditions. It is typically removed with strong acids like TFA.[5]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis, which is a mild method. This makes it a good choice if subsequent hydrogenation steps are planned, as deprotection can occur concurrently.[8]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed under mild basic conditions (e.g., piperidine), making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. This is the standard for solid-phase peptide synthesis.[5][10]
-
Trityl (Trt): A bulky group that can offer steric shielding. It is known to shield the C2 proton, preventing epimerization, and can be cleaved under acidic conditions.[2]
Q3: My purification is challenging due to similar polarities of isomers and byproducts. What can I do?
A3: Purification of proline derivatives can be difficult.
-
Chromatography: Standard silica gel chromatography is often the first choice. Experiment with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to improve separation.
-
Selective Saponification: In some cases, diastereomers can be separated by selective saponification. For example, the less sterically hindered trans-ester derivative may be saponified more readily than the cis-ester.[4]
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique. A known method involves dissolving the crude product in a water/ethanol mixture and inducing precipitation with acetone.[11]
-
Derivatization: If separating diastereomers is intractable, consider derivatizing the mixture (e.g., by coupling to a chiral auxiliary), separating the new diastereomers, and then cleaving the auxiliary.[4]
Q4: Can I start from a commercially available proline derivative?
A4: Yes, this is a common and efficient strategy. (S)-3-Hydroxyproline is a popular starting material. It can be oxidized to a 3-oxo-proline derivative, which is then converted to an enol triflate. This enol triflate is a versatile intermediate for introducing a variety of substituents via palladium-mediated coupling reactions like Suzuki and Stille couplings.[2][4]
Data Summary
The following tables summarize quantitative data from representative synthetic methods.
Table 1: Palladium-Mediated Coupling of Enol Triflate with Various Coupling Partners[2]
| Entry | Coupling Partner (X-Y) | Coupling Type | Yield (%) |
| 1 | Phenyl-B(OH)₂ | Suzuki | 72 |
| 2 | 4-MeO-Ph-B(OH)₂ | Suzuki | 78 |
| 3 | Vinyl-SnMe₃ | Stille | 75 |
| 4 | 2-Thienyl-SnMe₃ | Stille | 65 |
Conditions: Enol triflate (1 equiv.), coupling partner (2-4 equiv.), Pd catalyst (5-10 mol%), base, solvent, 50-85°C.
Table 2: Diastereoselectivity in Cu-Catalyzed 1,4-Addition to Dehydroproline Esters[8]
| Entry | Grignard Reagent (RMgX) | Protecting Group (PG) | Diastereomeric Ratio (trans:cis) |
| 1 | Vinyl-MgBr | Cbz | 10:1 |
| 2 | Me-MgBr | Cbz | 5:1 |
| 3 | Ph-MgBr | Boc | 25:1 |
| 4 | i-Pr-MgCl | Cbz | >25:1 |
Conditions: Dehydroproline ester (1 equiv.), Grignard reagent (1.5 equiv.), CuI (5 mol%), THF, -78°C to rt.
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-Proline Derivative via Suzuki Coupling[2]
This protocol details the synthesis of a 3-phenyl-proline derivative from a common enol triflate intermediate.
Step 1: Oxidation of N-Trityl-3-hydroxy-(S)-proline methyl ester
-
To a solution of the hydroxyester in an appropriate solvent, add catalytic tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Purify the crude product via silica gel chromatography to yield the N-trityl-3-oxo-(S)-proline methyl ester.
Step 2: Formation of the Enol Triflate
-
Dissolve the 3-oxo-proline ester from Step 1 in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) dropwise and stir for 30 minutes.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and allow the reaction to warm to room temperature.
-
After workup, purify the crude product by silica gel chromatography to obtain the enol triflate.
Step 3: Palladium-Catalyzed Suzuki Coupling (Representative Procedure)
-
To a solution of the enol triflate (1.0 g, 1.93 mmol) and phenyl boronic acid (0.60 g, 3.9 mmol) in a 10:1 mixture of toluene:MeOH (11 mL), add K₂CO₃ (0.40 g, 2.9 mmol) and PdCl₂(dppf) (79 mg, 5 mol%).
-
Stir the reaction mixture at 85°C for 9 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica-gel chromatography (3:1 hexanes:Et₂O) to provide the 3-phenyl product.
Visualizations
Caption: Major synthetic routes to 3-substituted prolines.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Logic for selecting N-protecting groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Conditions for Boc-trans-3-hydroxy-L-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the coupling of Boc-trans-3-hydroxy-L-proline in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges stem from significant steric hindrance and potential side reactions. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid, substituted pyrrolidine ring of trans-3-hydroxy-L-proline, can impede the approach of coupling partners, leading to slow or incomplete reactions.[1][2] The presence of the hydroxyl group can also introduce the need for a protecting group on the side chain to prevent unwanted reactions.
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
A2: For sterically hindered couplings like those involving this compound, onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC when used alone.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[1] For particularly difficult couplings, COMU and PyAOP have also been shown to have high reactivity.[1][3]
Q3: How can I minimize racemization during the coupling of this compound?
A3: While proline and its derivatives are less prone to racemization due to their cyclic structure, it can still occur under harsh conditions.[2] Unexpectedly, the common additive 1-hydroxybenzotriazole (HOBt), when used with a water-soluble carbodiimide (WSCI) in DMF, has been observed to promote racemization of proline derivatives.[1][4] To minimize this risk, consider using alternative additives like OxymaPure, using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), and maintaining a lower reaction temperature.[1] Performing the coupling reaction in a solvent like dichloromethane (DCM) without HOBt can also prevent racemization.[4]
Q4: What are the optimal solvents for this coupling reaction?
A4: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good choices for peptide synthesis due to their excellent solvating properties.[1] Dichloromethane (DCM) is also frequently used, particularly during the initial activation step of the carboxylic acid.[1][2]
Q5: Do I need to protect the hydroxyl group on the proline ring?
A5: While some coupling reactions may proceed with an unprotected hydroxyl group, protection is often recommended to prevent potential side reactions, such as O-acylation by the activated amino acid. The choice of protecting group will depend on the overall synthetic strategy and the conditions used in subsequent steps.
Q6: What causes the formation of a white precipitate during coupling reactions with DCC?
A6: When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, a white precipitate of dicyclohexylurea (DCU) is formed as a byproduct.[1] This byproduct is nearly insoluble in most organic solvents and can be removed by filtration before adding the activated ester to the amine component.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive coupling reagent: Standard reagents like DCC/EDC may not overcome the steric hindrance.[1] | Switch to a more powerful onium salt-based reagent: Use HATU, HBTU, HCTU, or PyBOP for higher reactivity.[1] |
| Degraded reagents: The coupling reagents or Boc-amino acid may have degraded from improper storage.[1] | Use fresh reagents: Ensure all reagents are fresh and have been stored under recommended conditions (e.g., protected from moisture).[1] | |
| Incomplete reaction: The reaction may not have reached completion due to insufficient time or non-optimal conditions. | Extend reaction time and monitor progress: Use TLC or an appropriate test (like Kaiser or isatin for solid phase) to monitor the reaction.[1][5] Consider a second coupling step if necessary.[5] | |
| Presence of Side Products | N-acylurea formation: A common side reaction with carbodiimide reagents (DCC, EDC), forming an unreactive byproduct.[1] | Use an additive like HOBt or OxymaPure: These additives form an active ester that is less prone to this side reaction.[1] Alternatively, switch to a non-carbodiimide coupling reagent.[1] |
| Diketopiperazine (DKP) formation: Occurs particularly in solid-phase synthesis when proline is the second amino acid, leading to cleavage from the resin.[6] | Implement in situ neutralization: This minimizes the time the terminal amine is free, reducing the risk of intramolecular cyclization.[6][7] Using a sterically hindered resin like 2-chlorotrityl chloride can also suppress DKP formation.[7] | |
| Racemization: Loss of stereochemical integrity at the alpha-carbon, potentially catalyzed by additives like HOBt in certain solvents.[1][4] | Avoid HOBt with carbodiimides in DMF. [4] Use alternative additives like OxymaPure, a weaker base like N-methylmorpholine (NMM), and keep the reaction temperature low.[1][6] | |
| Difficulty Coupling to a Secondary Amine | Increased steric hindrance: Coupling this compound to a secondary amine is exceptionally challenging due to steric crowding from both partners.[1] | Use highly reactive coupling reagents: Acyl chlorides or potent onium salts like PyAOP are often required.[1][3] Elevated temperatures may also be necessary, but should be used with caution.[1] |
Data Presentation
Table 1: Comparison of Coupling Methods for Boc-L-Proline Derivatives Note: This data is for Boc-L-proline but serves as a useful reference for optimizing conditions for its hydroxylated analogue. Yields are highly dependent on specific substrates and reaction conditions.
| Boc-Proline Derivative | Amine Component | Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC | HOBt | DCM/DMF | Not Specified | 80-90 | [2] |
| Boc-L-Pro-OH | Biphenylamine | EDC | HOBt (cat.) | Acetonitrile | 42 h | 75 | [2] |
| Boc-L-Pro-OH | Val-NH₂ | DCC | - | DCM | 3 h | 97 | [2] |
| Boc-L-Pro-OH | Spirocycle amine | HATU | - | DMF | Not Specified | 91 | [2] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This method is a common and cost-effective approach for peptide bond formation. The addition of HOBt helps to suppress racemization and improve efficiency.[2]
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a DCM/DMF mixture.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 15-30 minutes.[2]
-
Amine Addition: In a separate flask, dissolve the amine component (e.g., amino acid ester hydrochloride, 1.0 eq) in anhydrous DCM and add a non-nucleophilic base like DIEA (1.1 eq) to neutralize the salt.
-
Coupling: Add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 3-12 hours.[1]
-
Work-up: Once the reaction is complete, wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: HATU Mediated Coupling
HATU is a highly effective onium salt reagent, particularly useful for sterically hindered couplings.[1][2]
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.[2]
-
Add HATU (1.0 eq) and DIEA (2.0 eq) to the solution.[2]
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.[2]
-
Coupling: Add the amine component (1.0 eq) directly to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify the crude product by column chromatography.[2]
Protocol 3: PyBOP Mediated Coupling
PyBOP is another efficient phosphonium-based reagent that offers rapid reaction times and avoids the formation of carcinogenic byproducts associated with BOP.[2]
-
Activation & Coupling: In a round-bottom flask, dissolve this compound (1.1 eq), the amine component (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF or DCM.[2]
-
Add DIEA (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Follow the same work-up procedure as described for the HATU mediated coupling (Protocol 2).
Visualizations
Caption: General experimental workflow for a typical coupling reaction.
Caption: Troubleshooting workflow for low product yield.
Caption: Common side reactions in coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection of Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common side reactions encountered during the tert-butyloxycarbonyl (Boc) deprotection of proline-containing peptides. Here, you will find frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies and improve peptide purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the peptide itself.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2]
Q3: How can I prevent tert-butylation of sensitive residues?
A3: The most effective method is to use "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your peptide, thus "trapping" the carbocations before they can cause unwanted modifications.[2]
Q4: Why are proline-containing peptides particularly prone to diketopiperazine (DKP) formation?
A4: Diketopiperazine (DKP) formation is a common side reaction, especially when proline is the second residue in a dipeptide attached to the resin. Proline's unique cyclic structure facilitates the adoption of a cis-amide bond conformation, which brings the N-terminal amine in close proximity to the resin linkage ester carbonyl, leading to intramolecular cyclization and cleavage of the dipeptide from the resin.[3][4]
Q5: What is proline racemization and when does it occur?
A5: Proline racemization is the conversion of the desired L-proline enantiomer to its D-proline counterpart. This can occur during the coupling step of peptide synthesis, particularly when using certain activating agents like carbodiimides (e.g., DCC, DIC) in the presence of 1-hydroxybenzotriazole (HOBt).[4][5] Elevated temperatures can also increase the risk of racemization.
Q6: Can the deprotection acid itself cause side reactions with proline?
A6: Yes. When using trifluoroacetic acid (TFA) or formic acid for Boc deprotection, the formation of an N-formyl proline derivative can be a significant side product, which complicates purification and lowers the yield. Using concentrated hydrochloric acid (HCl) is a recommended alternative to avoid this specific side reaction.[6]
Troubleshooting Guides
Issue 1: Unexpected mass increase of +56 Da in my proline-containing peptide.
-
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the desired peptide mass +56 Da.
-
Possible Cause: Tert-butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc deprotection.[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your peptide.
Issue 2: Low yield of the final peptide, especially when proline is the second residue.
-
Symptom: Significantly reduced yield of the full-length peptide, often accompanied by the presence of a small cyclic dipeptide in the crude product.
-
Possible Cause: Formation of a diketopiperazine (DKP), leading to premature cleavage of the N-terminal dipeptide from the resin.[3]
-
Solution:
-
Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1][5]
-
For sequences highly prone to DKP formation, consider coupling the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.[1]
-
Lowering the temperature during the coupling step can also help to reduce the rate of the cyclization reaction.[1]
-
Issue 3: Appearance of a diastereomeric impurity in the final peptide.
-
Symptom: HPLC analysis shows a peak with the same mass as the desired peptide but a different retention time, suggesting the presence of a diastereomer.
-
Possible Cause: Racemization of the proline residue during the coupling step.[5]
-
Solution:
-
Avoid using carbodiimide coupling reagents (DCC, DIC) with HOBt when coupling to or from proline. Consider alternative coupling reagents known for low racemization.
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C).
-
Use a less polar solvent for the coupling reaction if solubility allows.
-
Issue 4: Presence of an unexpected +28 Da adduct on the N-terminus of proline.
-
Symptom: Mass spectrometry reveals a peak corresponding to the desired peptide mass +28 Da.
-
Possible Cause: N-formylation of the proline's secondary amine when using TFA or formic acid for Boc deprotection.[6]
-
Solution:
-
Use a non-formylating acid for deprotection, such as 4M HCl in dioxane or concentrated HCl in methanol.[6]
-
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing Tert-butylation
This table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a sensitive C-terminal cysteine residue, as determined by HPLC analysis of the crude product.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 92% | 8% |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | >98% | <2% |
Data is illustrative and highlights the importance of appropriate scavenger selection. TIS = Triisopropylsilane, EDT = Ethanedithiol.
Table 2: Influence of Neutralization Protocol on Diketopiperazine (DKP) Formation
This table provides a qualitative comparison of how the neutralization protocol can impact the extent of DKP formation in sequences prone to this side reaction.
| Neutralization Protocol | Time Free Amine is Present | Relative Risk of DKP Formation |
| Standard (Pre-neutralization) | Longer | High |
| In Situ Neutralization | Minimized | Low |
Experimental Protocols
Protocol 1: General Boc Deprotection with Scavengers
This protocol is suitable for peptides containing sensitive residues susceptible to tert-butylation.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). For peptides containing cysteine, add 2.5% 1,2-ethanedithiol (EDT).
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-3 hours. Monitor the reaction progress by analyzing a small aliquot via LC-MS.
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.[2]
Protocol 2: In Situ Neutralization to Minimize DKP Formation
This protocol is highly recommended for sequences containing proline at the second position.
-
Boc Deprotection: Perform the Boc deprotection as described in Protocol 1, steps 1 and 3-5.
-
Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).
-
Coupling/Neutralization Mixture Preparation: In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) to this mixture.
-
Combined Coupling and Neutralization: Immediately add the prepared coupling/neutralization mixture to the deprotected peptide-resin.
-
Coupling Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
Protocol 3: Boc Deprotection using HCl to Avoid N-Formylation
This protocol is a clean and reliable alternative to TFA for deprotecting N-Boc-proline derivatives.
-
Reaction Setup: Dissolve the N-Boc-proline substrate in anhydrous DCM (a common starting concentration is 0.1-0.5 M) in a round-bottom flask. For resin-bound peptides, swell the resin in DCM.
-
Addition of Acid: Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
For solution-phase: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting proline hydrochloride salt can often be used directly in the next step.
-
For solid-phase: Filter the resin and wash thoroughly with DCM. Proceed to the neutralization and coupling step.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-trans-3-hydroxy-L-proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating Boc-trans-3-hydroxy-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying peptides containing this compound?
A1: The most common and highly effective method for purifying synthetic peptides, including those with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Q2: How does the this compound residue affect my peptide's retention time in RP-HPLC?
A2: The this compound modification introduces two opposing effects on peptide hydrophobicity:
-
The Boc (tert-butyloxycarbonyl) group is bulky and hydrophobic, which will generally increase the peptide's retention time on a reversed-phase column compared to a non-protected peptide.
-
The hydroxyl group (-OH) is polar and will increase the peptide's hydrophilicity, tending to decrease the retention time.
The overall effect on retention time will depend on the entire peptide sequence and the contribution of other amino acids. However, you should anticipate a different chromatographic profile compared to the analogous peptide without this specific modification.
Q3: What are the most common impurities I might encounter when purifying peptides with this compound?
A3: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.
-
Truncated sequences: Peptides that are shorter than the target sequence, often resulting from failed couplings. Capping during solid-phase peptide synthesis (SPPS) can help to minimize these.[1]
-
Peptides with incomplete deprotection: If other protecting groups are used for side chains, their incomplete removal can lead to highly hydrophobic impurities.
-
Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities that may be difficult to separate.
-
Oxidized or modified peptides: Depending on the sequence, side reactions can lead to modifications that alter the peptide's properties.
Q4: When should I consider using an orthogonal purification strategy?
A4: An orthogonal purification strategy is recommended when a single RP-HPLC step is insufficient to achieve the desired purity, especially for challenging peptides.[2] This is often the case when impurities co-elute with the target peptide. Orthogonal methods separate molecules based on different principles, such as charge or size, in addition to hydrophobicity.[3] Combining RP-HPLC with a technique like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can significantly improve the final purity.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC
| Potential Cause | Suggested Solution |
| Peptide Aggregation | The Boc group can increase the hydrophobicity of the peptide, potentially leading to aggregation. Try dissolving the crude peptide in a stronger organic solvent (like a small amount of DMSO or DMF) before diluting with the initial mobile phase. Consider using a less hydrophobic column (e.g., C8 instead of C18) or altering the mobile phase composition. |
| Secondary Interactions with Column | Residual silanol groups on silica-based columns can interact with the peptide, causing peak tailing. Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in your mobile phase to minimize these interactions.[4] |
| Column Overload | Injecting too much crude peptide can lead to broad, asymmetrical peaks. Reduce the amount of sample injected onto the column. |
Problem 2: Difficulty Separating the Target Peptide from a Closely Eluting Impurity
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | The impurity may have a very similar hydrophobicity to the target peptide. Optimize the RP-HPLC gradient by making it shallower to increase the separation between peaks. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase. |
| Presence of Diastereomers | Diastereomers can be very difficult to separate. A high-resolution analytical column and a very shallow gradient may be required. Chiral chromatography may be necessary in some cases. |
| Insufficient Resolution | The chosen purification method may not be adequate. Implement an orthogonal purification step. For example, subject the partially purified peptide from RP-HPLC to ion-exchange chromatography.[2] |
Problem 3: Low Recovery of the Target Peptide
| Potential Cause | Suggested Solution |
| Poor Solubility of Crude Peptide | The peptide may not fully dissolve in the injection solvent, leading to loss of material. Test different solvent systems for the crude peptide. For highly hydrophobic peptides, a small amount of organic solvent may be needed for initial dissolution. |
| Irreversible Adsorption to the Column | The peptide may be sticking to the column. Try a different column chemistry or ensure the mobile phase conditions are appropriate. Sometimes, flushing the column with a high concentration of organic solvent after the run can help recover adsorbed peptide. |
| Peptide Precipitation on the Column | The peptide may be soluble in the injection solvent but precipitate when it comes into contact with the initial mobile phase. Ensure the injection solvent is compatible with the starting mobile phase conditions. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point and should be optimized for your specific peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water, with a small amount of acetonitrile if necessary for solubility).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). The dimensions will depend on the amount of peptide to be purified (analytical vs. preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 60 minutes. This should be optimized based on the retention time of your peptide, which can be determined from an initial analytical run.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Visualizations
Caption: A typical workflow for the purification of synthetic peptides using RP-HPLC.
Caption: A troubleshooting decision tree for common peptide purification issues.
References
Technical Support Center: Synthesis of Boc-trans-3-hydroxy-L-proline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Boc-trans-3-hydroxy-L-proline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-protected Product | 1. Incomplete reaction: Insufficient reaction time, temperature, or amount of Boc-anhydride. 2. pH instability: The pH of the reaction mixture may not be optimal for the reaction, especially in aqueous media. 3. Steric hindrance: The hydroxyl group at the 3-position may sterically hinder the approach of the Boc-anhydride. | 1. Optimize reaction conditions: Increase the reaction time, slightly elevate the temperature (e.g., to 40-45°C in aqueous media), or use a slight excess of di-tert-butyl dicarbonate (Boc)₂O. 2. Maintain pH: In aqueous reactions, ensure the pH is maintained above 7, ideally between 8 and 9, by the controlled addition of a base like sodium hydroxide.[1] 3. Use a suitable solvent: In cases of steric hindrance, switching to an organic solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA) may improve the reaction rate. |
| Presence of Side Products | 1. Di-Boc formation: Use of a large excess of (Boc)₂O can lead to the formation of N,N-di-Boc derivatives. 2. Isocyanate formation: This can occur with the use of certain bases and reaction conditions. 3. Esterification of the hydroxyl group: While less common with (Boc)₂O, it is a potential side reaction. | 1. Control stoichiometry: Use a controlled amount of (Boc)₂O (e.g., 1.0-1.2 equivalents). 2. Choose appropriate base: Use a base like sodium bicarbonate or sodium hydroxide in aqueous media, or triethylamine in organic solvents, and maintain controlled temperatures. 3. Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts. |
| Difficulty in Product Purification | 1. Emulsion during workup: Especially in aqueous reactions, emulsions can form during the extraction process. 2. Product is water-soluble: The product has some solubility in water, which can lead to loss during aqueous workup. 3. Co-elution of impurities: Non-polar impurities may co-elute with the product during column chromatography. | 1. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Acidify and extract: After the reaction, acidify the aqueous solution to a pH of 2.0-2.5 to precipitate the product, which can then be collected by filtration or extracted with an organic solvent like ethyl acetate.[1] 3. Optimize chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| Inconsistent Results | 1. Quality of starting material: The purity of trans-3-hydroxy-L-proline can affect the reaction outcome. 2. Moisture in reagents/solvents: Water can react with (Boc)₂O and affect the efficiency of the reaction, particularly in organic solvents. | 1. Use high-purity starting materials: Ensure the trans-3-hydroxy-L-proline is of high purity and free from other amino acid contaminants. 2. Use anhydrous conditions: When using organic solvents, ensure they are anhydrous and handle hygroscopic reagents like (Boc)₂O in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Boc protection of trans-3-hydroxy-L-proline in an aqueous solution?
A1: The optimal pH is in the alkaline range, typically above 7. A pH between 8 and 9 is often recommended to ensure the amino group is deprotonated and acts as an effective nucleophile.[1]
Q2: Can I perform the Boc protection in an organic solvent?
A2: Yes, the reaction can be performed in organic solvents like dichloromethane (DCM) or dioxane. In this case, an organic base such as triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting material (trans-3-hydroxy-L-proline) is much more polar than the Boc-protected product. A suitable TLC system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product will have a higher Rf value than the starting material.
Q4: What are the common side reactions to watch out for?
A4: The most common side reaction is the formation of the di-Boc protected product if a large excess of (Boc)₂O is used. In some cases, isocyanate formation can occur.
Q5: How do I remove the Boc protecting group after my synthesis is complete?
A5: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent like dioxane.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for two common methods for the synthesis of this compound.
| Parameter | Aqueous Method | Organic Solvent Method (Generalized) |
| Starting Material | L-hydroxyproline | L-proline (adaptable for hydroxyproline) |
| Solvent | Water | Dichloromethane (DCM) |
| Base | Sodium Hydroxide (25 wt%) | Triethylamine (TEA) |
| (Boc)₂O (equivalents) | 1.0 | 1.1 |
| Temperature | 40-45 °C | 0 °C to Room Temperature |
| Reaction Time | ~4 hours | ~2.5 hours |
| Yield | ~95%[1] | Generally high, often >90% |
| Purity | >99.9% (by HPLC)[1] | High, requires purification |
| Workup | Acidification and filtration | Aqueous wash and extraction |
| Reference | CN114436930A[1] | Organic Syntheses Procedure (adapted)[2][3] |
Experimental Protocols
Method 1: Aqueous Synthesis of this compound
This protocol is adapted from patent CN114436930A.[1]
-
Dissolution: In a three-necked flask, dissolve trans-3-hydroxy-L-proline (1.0 eq) in water (2 parts by mass relative to the amino acid). Stir for 30 minutes at room temperature.
-
Addition of (Boc)₂O: At room temperature, slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the stirred solution.
-
Base Addition: Begin the dropwise addition of a 25 wt% aqueous solution of sodium hydroxide. Control the addition to maintain the reaction temperature at approximately 26°C and a pH of around 8.8.
-
Reaction: After the base addition is complete, heat the mixture to 40°C and stir for approximately 4 hours.
-
Precipitation: Cool the reaction mixture to 0-5°C.
-
Acidification: Slowly add 3M hydrochloric acid to adjust the pH of the solution to 2.25. A white solid will precipitate.
-
Isolation: Continue stirring for 30 minutes, then collect the solid by suction filtration.
-
Washing and Drying: Wash the filter cake twice with cold water. Dry the product in a forced-air oven at 42°C for 6 hours to obtain the final product as a white crystalline solid.
Method 2: Organic Solvent Synthesis of this compound (General Protocol)
This protocol is a generalized procedure adapted from established methods for Boc protection of proline in organic solvents.[2][3]
-
Suspension: In a round-bottom flask, suspend trans-3-hydroxy-L-proline (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the suspension.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of citric acid, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Visualizations
Overall Synthesis Workflow
The following diagram illustrates a multi-step synthesis of trans-3-hydroxy-L-proline starting from β-alanine, a common and inexpensive starting material. This is followed by the Boc protection to yield the final product.[4]
Caption: Synthesis workflow from β-alanine to this compound.
Boc Protection Reaction
This diagram illustrates the general mechanism of the Boc protection of the amino group of trans-3-hydroxy-L-proline.
Caption: Mechanism of Boc protection of trans-3-hydroxy-L-proline.
References
stability and storage conditions for Boc-trans-3-hydroxy-L-proline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Boc-trans-3-hydroxy-L-proline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry place. To prevent degradation, it is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are best prepared fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C for no longer than 24 hours. The stability of the compound in various solvents has not been extensively reported; therefore, prolonged storage in solution is not recommended.
Q3: What conditions can cause the degradation of this compound?
A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and will be cleaved. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group. While generally stable under basic conditions, prolonged exposure to very strong bases should be avoided. Elevated temperatures, especially in the presence of reactive media, can also promote degradation.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it protected from light, especially for long-term storage.
Stability and Handling Summary
The stability of this compound is primarily influenced by the integrity of the Boc protecting group, which is susceptible to cleavage under acidic conditions.
| Parameter | Condition | Recommendation/Observation |
| Physical Form | Solid | White to off-white solid. |
| Storage (Solid) | Long-term | Store in a cool, dry place in a tightly sealed container. |
| Storage (Solution) | Short-term | Prepare fresh. If necessary, store at 2-8°C for up to 24 hours. |
| pH Stability | Acidic (pH < 4) | Unstable. The Boc group is readily cleaved. |
| Neutral (pH ~7) | Generally stable. | |
| Basic (pH > 8) | Generally stable under mild basic conditions. Avoid strong bases. | |
| Temperature | Ambient | Stable as a solid. |
| Elevated | Can accelerate degradation, particularly in solution or under acidic/basic conditions. | |
| Light | UV/Visible | Store protected from light as a general precaution. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of Boc group (e.g., observed in LC-MS) | The experimental conditions were too acidic. | Ensure all solvents and reagents are neutral or basic. If acidic conditions are required for a subsequent step, be aware that deprotection will occur. |
| Low reactivity in coupling reactions | Steric hindrance or aggregation. | Consider using a more potent coupling reagent like HATU or HCTU. The use of structure-disrupting solvents such as NMP or DMSO may also be beneficial. |
| Degradation of the compound. | Confirm the purity of the starting material before use, especially if it has been stored for a long time or under suboptimal conditions. | |
| Presence of unexpected byproducts after acidic treatment | Alkylation of the molecule by the tert-butyl cation formed during Boc deprotection. | If Boc deprotection is intended, include a scavenger such as triisopropylsilane (TIS) or thioanisole in the reaction mixture to trap the tert-butyl cation.[] |
Experimental Protocols
Protocol for Assessing Stability (Forced Degradation Study)
A forced degradation study can be performed to evaluate the stability of this compound under various stress conditions. This helps in identifying potential degradation products and establishing stability-indicating analytical methods.[2][3][4][5]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) for mobile phase
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, take an aliquot, neutralize it with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take aliquots at specified intervals for analysis.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a neutral pH buffer. Take aliquots at specified intervals for analysis.
-
Photostability: Expose the stock solution to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze the samples after a defined exposure period.
-
Control Sample: A sample of the stock solution stored at 2-8°C in the dark should be used as a control for comparison.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[6]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Potential Chemical Degradation Pathway
Caption: A simplified diagram of the acid-catalyzed degradation pathway.
References
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution of Proline Derivatives
This guide provides researchers, scientists, and drug development professionals with practical answers and troubleshooting strategies for the chiral resolution of proline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of proline derivatives?
A1: The most common techniques for separating enantiomers of proline derivatives include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic proline derivative (an acid or amine) with a chiral resolving agent to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
-
Chiral Chromatography (HPLC, GC, SFC): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[3][4][5]
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, which selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[6][7] This is a form of kinetic resolution.
-
Kinetic Resolution: In this technique, one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving an excess of the less reactive enantiomer.[8]
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is critical and often requires screening.[9] For acidic proline derivatives (like N-protected prolines), chiral bases such as α-methylbenzylamine, quinine, or brucine are commonly used. For basic proline derivatives, chiral acids like tartaric acid or mandelic acid are suitable. L-proline itself can also act as a resolving agent for other molecules, such as mandelic acid.[10][11] The ideal agent will form diastereomeric salts with a significant difference in solubility in a chosen solvent, facilitating the crystallization of one salt over the other.[9]
Q3: My proline derivative lacks a UV chromophore. How can I use HPLC for analysis?
A3: For proline derivatives without a strong UV chromophore, pre-column derivatization is a common and effective strategy.[12] Reacting the proline derivative with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) introduces a detectable tag.[12][13] This creates diastereomers that can often be separated on a standard achiral column (like a C18) or a chiral column for enhanced resolution.[12][14]
Q4: What is dynamic kinetic resolution (DKR) and how is it advantageous?
A4: Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the chiral catalyst or enzyme to theoretically convert 100% of the starting racemic material into a single desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution.[6]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals are forming. | 1. Inappropriate Solvent: The diastereomeric salt may be too soluble or completely insoluble in the chosen solvent.[15] 2. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.[15] 3. Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[15] | 1. Solvent Screening: Perform a systematic screening of solvents with varying polarities to find one with optimal solubility characteristics.[9] 2. Increase Concentration: Carefully concentrate the solution by evaporating the solvent or cool the solution further.[15] 3. Add an Anti-solvent: Introduce a solvent in which the salt is less soluble to induce precipitation. 4. Purify Starting Materials: Ensure the purity of both the racemic proline derivative and the resolving agent. |
| Low Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.). | 1. Poor Resolving Agent: The chosen agent may not provide sufficient discrimination between the enantiomers. 2. Suboptimal Solvent: The solvent may not maximize the solubility difference between the two diastereomeric salts.[9] 3. Co-precipitation: The desired and undesired diastereomeric salts are crystallizing together. | 1. Screen Resolving Agents: Test a variety of different chiral resolving agents.[16] 2. Optimize Solvent System: Experiment with different solvents or solvent/anti-solvent mixtures to enhance the solubility difference.[9] 3. Recrystallization: Perform one or more recrystallizations of the obtained solid to improve its diastereomeric purity. |
| Low Yield. | 1. Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent may not be optimal.[9] 2. Unfavorable Cooling Profile: Rapid cooling can lead to spontaneous nucleation of both diastereomers.[9] 3. Desired Salt is More Soluble: The diastereomeric salt of the desired enantiomer is more soluble than its counterpart. | 1. Adjust Molar Ratio: Vary the stoichiometry of the resolving agent (e.g., start at 1:1 and test other ratios).[9] 2. Controlled Cooling: Implement a slow, controlled cooling profile to favor the growth of the less soluble salt's crystals.[15] 3. Alternative Resolving Agent: Screen for a different agent that may invert the relative solubilities.[9] |
Chiral HPLC/SFC Separation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution. | 1. Incorrect Chiral Stationary Phase (CSP): The selected column is not suitable for the analyte. 2. Inappropriate Mobile Phase: The mobile phase composition is not optimal for chiral recognition.[4] 3. High Temperature: Higher temperatures can reduce chiral recognition by weakening interactions.[3] | 1. Column Screening: Test different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide).[17] 2. Mobile Phase Optimization: For normal phase, vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane.[4][18] Small changes can dramatically affect resolution.[4] Additives like trifluoroacetic acid (TFA) can also improve peak shape.[18] 3. Lower Temperature: Reduce the column temperature to enhance chiral selectivity.[3] |
| Poor Peak Shape (Tailing, Broadening). | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 2. Column Overload: Injecting too much sample. 3. Incomplete Derivatization (if applicable): Residual underivatized amine or carboxyl groups can cause tailing.[3] | 1. Use Additives: Add a modifier to the mobile phase, such as TFA for acidic compounds or a basic additive for amines, to improve peak shape.[19] 2. Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume. 3. Optimize Derivatization: Ensure the derivatization reaction goes to completion. |
| Short Run Time but Poor Resolution (SFC). | 1. High Modifier Content: High percentage of co-solvent (e.g., methanol) can reduce retention and selectivity. | 1. Decrease Modifier Percentage: Reducing the modifier content will typically increase retention and improve selectivity.[4] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic N-protected Proline
This protocol is a general guideline and requires optimization for specific substrates.
-
Dissolution: Dissolve one equivalent of the racemic N-protected proline derivative in a minimal amount of a suitable heated solvent (e.g., ethanol, methanol, or acetone).
-
Addition of Resolving Agent: Add 0.5-1.0 equivalents of a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal can also induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of Enantiomer: Dissolve the crystalline salt in water and acidify with a strong acid (e.g., 1M HCl) to protonate the resolving agent. Extract the free N-protected proline enantiomer with an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic extracts, concentrate, and determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation. The mother liquor can be processed to recover the other enantiomer.
Protocol 2: Chiral HPLC Analysis after NBD-Cl Derivatization
This method is suitable for determining the enantiomeric purity of proline or its derivatives.
-
Sample Preparation: To a solution of the proline derivative (approx. 1 mg) in a buffer solution (e.g., borate buffer, pH 8.0), add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction: Heat the mixture (e.g., at 60°C) for a specified time (e.g., 30-60 minutes) until the reaction is complete. The solution will typically develop a distinct color.
-
HPLC Analysis: Cool the reaction mixture and inject an aliquot directly onto the HPLC system.
-
Column: A polysaccharide-based chiral column such as CHIRALPAK-IA or CHIRALPAK-AD-H is often effective.[13]
-
Mobile Phase: A typical mobile phase for normal phase separation is a mixture of hexane and ethanol, often with a small amount of an additive like TFA (e.g., 0.1%).[4][18]
-
Detection: Monitor the elution of the diastereomeric derivatives using a UV-Vis detector at the appropriate wavelength (e.g., ~465 nm for NBD derivatives).[4]
-
Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two separated diastereomers.
-
Visual Workflows
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Troubleshooting Logic for Poor Chiral HPLC/SFC Separations.
References
- 1. Stereochemistry [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. L-proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
Technical Support Center: Preventing Racemization During Proline Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to minimize or prevent racemization during the chemical derivatization of proline.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for proline derivatization?
Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the context of proline, which is a chiral amino acid, maintaining its stereochemical integrity is often crucial for its biological activity and for the properties of peptides or pharmaceuticals it is incorporated into. Uncontrolled racemization can lead to a loss of desired biological effect, potential off-target effects, and complications in analysis and purification.
Q2: What are the common causes of racemization during proline derivatization?
Racemization of proline can be induced by several factors during derivatization and subsequent workup steps:
-
Harsh pH Conditions: Exposure to strong acids or bases can facilitate the removal of the alpha-proton of the chiral center, leading to racemization.[1]
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Choice of Reagents: Certain coupling agents and additives, particularly in peptide synthesis, can promote racemization. For example, the use of water-soluble carbodiimide (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been shown to cause extensive racemization of proline phenacyl esters.[2]
-
Solvent Effects: The polarity and nature of the solvent can influence the stability of intermediates that may be prone to racemization.[1]
-
Prolonged Reaction or Workup Times: Increasing the duration of exposure to conditions that can cause racemization increases the likelihood of its occurrence.[1]
Q3: Which derivatization methods are known to be "racemization-free" for proline?
Several derivatization strategies have been reported to not induce racemization at the chiral center of proline:
-
Two-Step Methylation and Acetylation for GC Analysis: This process involves esterifying the carboxyl group with methanolic HCl followed by acetylation of the amino group with acetic anhydride or trifluoroacetic anhydride. This method has been shown to not cause racemization and allows for successful enantiomeric separation by chiral gas chromatography.
-
Biocatalytic Amidation: The use of enzymes, such as immobilized Candida antarctica lipase B (CalB), for the amidation of unprotected L-proline has been demonstrated to be a racemization-free process, yielding enantiomerically pure L-prolinamide (ee >99%).
Q4: How can I detect and quantify racemization of my derivatized proline?
The most common methods for analyzing the enantiomeric purity of derivatized proline are chiral chromatography techniques:
-
Chiral Gas Chromatography (GC): Following a suitable derivatization to make proline volatile (e.g., methylation and acetylation), chiral GC columns, such as those with cyclodextrin-based stationary phases (e.g., CHIRALDEX G-TA), can separate the D and L enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where proline is first derivatized with a reagent that allows for detection (e.g., a UV-active or fluorescent tag). The resulting derivatives are then separated on a chiral stationary phase (CSP). Common columns include those based on polysaccharides like CHIRALPAK-IA.[3][4] Derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be separated on standard reverse-phase columns (e.g., C18).[1][5]
Q5: What are some common derivatization reagents for HPLC analysis of proline, and do they cause racemization?
Several reagents are used to derivatize proline for HPLC analysis. The potential for racemization often depends on the reaction conditions rather than the reagent itself.
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan): A fluorescent labeling agent that reacts with the secondary amine of proline, making it detectable by fluorescence or UV-Vis at around 465 nm. The derivatization is typically carried out under mild heating, and when performed correctly, it is not reported to cause significant racemization.[3][4]
-
FMOC-Cl (9-Fluorenylmethyl chloroformate): A common reagent for derivatizing both primary and secondary amino acids for fluorescence detection. The reaction is usually performed under basic conditions. While generally reliable, care must be taken with the pH and temperature to avoid racemization.
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide): This chiral derivatizing agent reacts with both D- and L-proline to form diastereomers. These can then be separated by standard reverse-phase HPLC. This method is highly sensitive for detecting small amounts of the other enantiomer, with a reliability down to 0.1% racemate.[1]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Significant Racemization Detected in the Final Product
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Screen a range of solvents. Aprotic polar solvents like DMSO, DMF, and acetonitrile are common starting points. Consider solvent mixtures to optimize reactivity and selectivity.[1] |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity. Perform a temperature optimization study.[1] |
| Incorrect Reagent Choice or Combination | For peptide couplings, avoid the combination of water-soluble carbodiimide (WSCI) and HOBt in DMF, as this is known to cause extensive racemization with proline phenacyl esters.[2] Consider mixed anhydride procedures in THF or carbodiimide methods in dichloromethane without HOBt for such couplings.[2] For GC analysis, use the two-step methylation/acetylation method. |
| Presence of Impurities (e.g., water, acid, or base) | Use freshly distilled, anhydrous solvents. Purify reactants before use. Ensure all glassware is thoroughly dried.[1] |
Problem 2: Product Racemizes During Workup or Purification
| Potential Cause | Recommended Solution |
| Harsh pH Conditions During Extraction | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Minimize the time the product is in contact with strongly acidic or basic solutions.[1] |
| High Temperatures During Solvent Removal | Use a rotary evaporator at reduced pressure and moderate temperature to avoid prolonged heating.[1] |
| Chromatography Conditions | If using column chromatography for purification, ensure the stationary phase (e.g., silica gel) is neutral. Acidic or basic supports can potentially cause racemization of sensitive compounds. |
Quantitative Data on Racemization
Direct quantitative comparisons of racemization percentages across different derivatization methods for proline are not extensively available in the surveyed literature. However, the following tables summarize the qualitative and, where available, quantitative findings.
Table 1: Derivatization Methods Reported to Have Minimal to No Racemization
| Derivatization Method | Reagents | Analysis Technique | Reported Racemization | Reference |
| Methylation & Acetylation | 3 N Methanolic HCl; Acetic Anhydride or Trifluoroacetic Anhydride | Chiral GC | Process does not cause racemization | |
| Marfey's Derivatization | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | HPLC | Reliable to 0.1% racemate | [1] |
| Biocatalytic Amidation | Immobilized CalB, Ammonia | HPLC/GC | ee >99% (racemization-free) |
Table 2: Conditions Reported to Induce Significant Racemization
| Reaction Type | Reagents & Conditions | Reported Racemization | Reference |
| Peptide Coupling | L-proline phenacyl ester + Boc-amino acid with WSCI and HOBt in DMF | Extensive racemization | [2] |
| Derivatization with Anhydrides | Pentafluoropropionic anhydride/heptafluorobutanol | Occurrence of racemization precluded accurate quantification |
Experimental Protocols
Protocol 1: Two-Step Methylation and Acetylation for Chiral GC Analysis
This protocol is adapted from a method shown to be free of racemization.
1. Methylation (Esterification): a. To 1 mg of the proline sample in a vial, add 1 mL of 3 N methanolic HCl. b. Cap the vial tightly and heat at 100 °C for 30 minutes. c. Remove the vial from the heat, allow it to cool, and then uncap. d. Dry the sample completely. Gentle heating or a stream of nitrogen can be used if liquid remains.
2. Acetylation: a. Dissolve the dried residue from the methylation step in 1 mL of methylene chloride. b. Add 100 µL of acetic anhydride or trifluoroacetic anhydride. c. Cap the vial and heat at 60 °C for 20 minutes. d. After cooling, carefully uncap the vial and evaporate the remaining liquid under a gentle stream of nitrogen at room temperature. e. Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC analysis.
Protocol 2: Derivatization with NBD-Cl for Chiral HPLC Analysis
This protocol is based on a method for the enantiomeric separation of D- and L-proline.[4]
1. Reagent Preparation: a. Prepare a 2 mg/mL solution of your proline sample (racemic standard or test sample) in ethanol. b. Prepare a 4 mg/mL solution of NBD-Cl in ethanol.
2. Derivatization Reaction: a. In a reaction vial, mix the proline solution and the NBD-Cl solution. b. Heat the vial at 60 °C for 10 minutes. c. After the reaction, the sample is ready for dilution and injection into the HPLC system.
3. HPLC Conditions:
-
Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 464 nm
Visualizations
Caption: General experimental workflow for proline derivatization and chiral analysis.
Caption: Troubleshooting decision tree for preventing proline racemization.
References
- 1. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Troubleshooting Boc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Boc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low peptide yield or purity in Boc-SPPS?
Low yield and purity can stem from several factors throughout the synthesis process. The most common culprits are incomplete removal of the N-terminal Boc protecting group (deprotection) or inefficient coupling of the subsequent amino acid.[1] These issues can be caused by aggregation of the growing peptide chain, steric hindrance from bulky amino acids, or suboptimal reaction conditions.[1][2]
Q2: How can I detect and quantify side reactions?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting and quantifying side reactions.[1] HPLC separates side products from the desired peptide, allowing for quantification based on peak area, while MS helps identify the mass of impurities, which is crucial for determining the nature of the side reaction.[1]
Q3: What is the role of scavengers in Boc-SPPS?
Scavengers are nucleophilic reagents added during the final cleavage step (typically with strong acids like HF or TFMSA) to "trap" reactive carbocations generated from the cleavage of protecting groups.[1] These carbocations can otherwise lead to the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1]
Q4: How does the choice of resin affect the synthesis?
The choice of resin can significantly influence the occurrence of side reactions. For example, a 2-chlorotrityl chloride (2-CTC) resin can help suppress diketopiperazine formation due to its steric bulk.[1] The type of linker on the resin also dictates the cleavage conditions, which in turn can affect acid-catalyzed side reactions.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during Boc-SPPS.
Issue 1: Incomplete Boc Deprotection
Symptom: HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences or the presence of the Boc-protected starting material.[3] This indicates that the Boc protecting group was not fully removed during one or more cycles.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of Trifluoroacetic Acid (TFA) or extend the reaction time. For resistant sequences, a stronger acid might be necessary.[3] |
| Inadequate Reaction Time | While many deprotections are complete within 30 minutes, challenging sequences may require longer reaction times.[3] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all peptide chains.[3] |
| Steric Hindrance | Amino acids with bulky side chains may require extended deprotection times or stronger acidic conditions.[3] |
| Peptide Aggregation | The formation of secondary structures can hinder reagent diffusion. Using chaotropic salts or alternative solvents can help disrupt aggregation.[3] |
| Resistant Amino Acid Residues | Certain derivatives, like Boc-His(pi-Bom), are known to be more resistant to cleavage and may require prolonged deprotection steps or higher TFA concentrations.[3][4] |
| Poor Reagent Quality | Use fresh, high-purity reagents. TFA is hygroscopic, and water contamination can reduce its effectiveness.[3] |
Troubleshooting Workflow for Incomplete Deprotection:
References
Validation & Comparative
A Comparative Guide to Cis vs. Trans 3-Hydroxy-L-proline in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-hydroxy-L-proline (3-Hyp) offers a unique tool for influencing peptide conformation. The stereochemistry at the C3 position, leading to cis and trans isomers, has profound and distinct effects on the peptide backbone. This guide provides a comprehensive comparison of cis- and trans-3-hydroxy-L-proline in the context of peptide conformation, supported by experimental data and detailed methodologies.
Introduction to Proline Isomerization and the Influence of 3-Hydroxylation
Proline's unique cyclic structure restricts the phi (φ) dihedral angle of the peptide backbone and allows for significant populations of both cis and trans conformations of the preceding peptide bond, a phenomenon known as prolyl cis-trans isomerization. This equilibrium is a critical determinant of peptide and protein folding, structure, and function. The introduction of a hydroxyl group at the C3 position further influences the conformational landscape through steric and electronic effects, including the potential for intramolecular hydrogen bonding.
Data Presentation: A Comparative Analysis
While extensive quantitative data directly comparing the conformational parameters of peptides containing cis-3-hydroxy-L-proline versus trans-3-hydroxy-L-proline is still an emerging area of research, we can compile and extrapolate from studies on 3-hydroxyproline and related proline analogs. The following tables summarize key conformational parameters influenced by the cis and trans isomers of 3-Hyp.
| Parameter | Effect of cis-3-Hydroxy-L-proline | Effect of trans-3-Hydroxy-L-proline | References |
| Pyrrolidine Ring Pucker | Tends to favor a Cγ-endo (down) pucker. | Generally prefers a Cγ-exo (up) pucker. | [1] |
| Backbone Dihedral Angles (φ, ψ) | The Cγ-endo pucker is associated with more extended backbone conformations. | The Cγ-exo pucker can favor more compact conformations. | [1] |
| Cis/Trans Isomer Ratio (X-3Hyp) | The presence of a 3-hydroxyl group has a minor effect on the trans/cis ratio of the preceding peptide bond compared to unsubstituted proline.[2] | Similar to the cis isomer, the 3-hydroxyl group does not significantly alter the trans/cis ratio compared to proline.[2] | [2] |
| Thermal Stability of Collagen-like Peptides | Can destabilize the collagen triple helix, particularly when in the Yaa position of a Gly-Xaa-Yaa repeat.[2][3] | Also shows a destabilizing effect on the collagen triple helix compared to 4-hydroxyproline.[2][3] | [2][3] |
Table 1: Comparison of Conformational Effects of cis- and trans-3-Hydroxy-L-proline in Peptides.
| Isomer | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | J-coupling (H2-H3) | References |
| cis-3-hydroxy-L-proline | H2: 4.1-4.2, H3: 4.6-4.7 | C2: 60.5, C3: 70.1, C4: 33.5, C5: 55.2 | ~4.1 Hz | [4] |
| trans-3-hydroxy-L-proline | H2: 4.0-4.1, H3: 4.4-4.5 | C2: 61.8, C3: 72.3, C4: 35.1, C5: 54.9 | ~1.2-1.6 Hz | [4] |
Table 2: Representative NMR Data for cis- and trans-3-Hydroxy-L-proline Monomers. Note: Chemical shifts can vary depending on the solvent and pH. These values provide a general reference.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 3-Hydroxy-L-proline Containing Peptides
Objective: To synthesize a peptide containing either cis- or trans-3-hydroxy-L-proline using Fmoc/tBu chemistry.
Materials:
-
Fmoc-cis-(tBu)-L-Hyp-OH or Fmoc-trans-(tBu)-L-Hyp-OH
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
After completion, wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of 3-hydroxyproline, use the corresponding protected Fmoc-cis/trans-Hyp-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution conformation of a 3-Hyp-containing peptide, including the cis/trans isomer ratio of the X-Pro bond.
Materials:
-
Purified peptide
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O or D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and to observe the presence of multiple conformations (isomers), which will manifest as distinct sets of peaks. The relative integrals of well-resolved peaks corresponding to the cis and trans isomers can be used to determine their population ratio.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues. This is crucial for sequential assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons.
-
Sequential NOEs: dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) connect adjacent residues.
-
Medium- and Long-Range NOEs: These indicate turns, helices, or other folded structures.
-
Cis/Trans Isomer Identification: A strong dαδ(i, i+1) NOE between a residue and the following proline is characteristic of a cis X-Pro peptide bond.
-
-
Chemical Shift Analysis: The chemical shifts of ¹Hα, ¹³Cα, and ¹³Cβ protons, particularly of the proline residue and the preceding residue, are sensitive to the cis/trans conformation.
-
Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum. These can be used to estimate the φ dihedral angle using the Karplus equation.
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics or simulated annealing software (e.g., XPLOR-NIH, CYANA).
Mandatory Visualization
Collagen-Integrin Signaling Pathway
The conformation of proline and hydroxyproline residues within the collagen triple helix is crucial for its recognition by cell surface receptors, such as integrins. This interaction triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and survival. The following diagram illustrates a simplified model of the collagen-integrin signaling pathway.
References
A Comparative Analysis of the Biological Activities of Peptides Containing 3-Hydroxyproline and 4-Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proline to hydroxyproline is a critical determinant of the structure and function of many proteins, most notably collagen. The two primary isomers, 3-hydroxyproline (3-Hyp) and 4-hydroxyproline (4-Hyp), while differing only in the position of a hydroxyl group, impart distinct biological properties to the peptides in which they reside. This guide provides an objective comparison of the biological activities of peptides containing 3-Hyp versus 4-Hyp, supported by experimental data, to inform research and drug development efforts in this area.
I. Comparative Biological Activities: Stability, Bioavailability, and Cellular Effects
The incorporation of 3-Hyp and 4-Hyp into peptides has profound and often contrasting effects on their stability, bioavailability, and interaction with biological systems. While 4-Hyp is well-established as a stabilizer of the collagen triple helix, recent research has unveiled unique and potent bioactivities associated with 3-Hyp-containing peptides.
A. Structural Stability and Enzymatic Resistance
The position of the hydroxyl group on the proline ring significantly influences the conformational stability of peptides, particularly in the context of the collagen triple helix.
-
(4R)-hydroxy-L-proline (4-Hyp) is known to markedly increase the conformational stability of the collagen triple helix, primarily when located in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[1][2][3] This stabilizing effect is attributed to favorable stereoelectronic effects.[3]
-
(3S)-hydroxy-L-proline (3-Hyp) , in contrast, has been shown to diminish the stability of the collagen triple helix when compared to proline.[1][2][3] This destabilization is particularly pronounced when 3-Hyp is in the non-natural Yaa position.[1][2][3] The destabilizing effect is thought to arise from the inductive effect of the 3-hydroxyl group and an unfavorable pyrrolidine ring pucker, which can lead to steric clashes.[1][2][3]
However, the influence of these isomers on resistance to enzymatic degradation reveals a different aspect of stability. A notable example is the tripeptide Gly-3Hyp-4Hyp , which has demonstrated exceptional resistance to degradation by peptidases and proteases in mouse plasma.[4]
Table 1: Comparative Stability of Hydroxyproline-Containing Peptides in Mouse Plasma [4]
| Peptide | Remaining Amount after 48h Incubation |
| Gly-3Hyp-4Hyp | ~100% |
| Pro-4Hyp | < 50% |
| 4Hyp-Gly | < 50% |
| Gly-3Hyp | ~100% |
| Gly-Pro | ~0% |
| 3Hyp-4Hyp | Gradually degraded |
Data from a study by Nagai et al. (2022), demonstrating the high stability of Gly-3Hyp-4Hyp.
B. Bioavailability and Pharmacokinetics
The enhanced stability of certain 3-Hyp-containing peptides translates to unique pharmacokinetic profiles. Following oral ingestion of collagen hydrolysate, the tripeptide Gly-3Hyp-4Hyp was identified in human blood at high concentrations and, uniquely, maintained its maximum concentration for up to 4 hours.[4] This is in contrast to many 4-Hyp-containing peptides, which are more readily metabolized.[4]
C. Cellular Activities: Chemotaxis and Differentiation
Recent studies have highlighted the potent bioactivities of the Gly-3Hyp-4Hyp tripeptide, suggesting a role for 3-Hyp in mediating specific cellular responses.
-
Chemotactic Activity: Gly-3Hyp-4Hyp has been shown to exhibit significant chemotactic activity on skin fibroblasts.[4] In a comparative study, the corresponding tripeptide with proline in the middle position, Gly-Pro-4Hyp, did not show a statistically significant chemotactic response, suggesting the importance of the consecutive hydroxyproline residues for this activity.[4]
-
Osteoblast Differentiation: The Gly-3Hyp-4Hyp tripeptide has also been found to promote the differentiation of pre-osteoblasts, as evidenced by a significant increase in alkaline phosphatase (ALP) activity and enhanced mineralization.[4] In the same study, other tested peptides, including Pro-4Hyp, did not produce a statistically significant increase in ALP activity.[4]
Table 2: Comparative Bioactivity of Gly-3Hyp-4Hyp [4]
| Biological Activity | Gly-3Hyp-4Hyp | Gly-Pro-4Hyp | Pro-4Hyp |
| Fibroblast Chemotaxis | Significant chemotactic activity | No significant activity | Not reported in this study |
| Osteoblast Differentiation (ALP Activity) | ~2.2-fold increase vs. control | No significant increase | No significant increase |
Data from a study by Nagai et al. (2022) at a concentration of 200 nmol/mL.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of hydroxyproline-containing peptides.
A. Peptide Stability Assay in Plasma
This protocol assesses the resistance of peptides to enzymatic degradation in a biological fluid.
-
Peptide Preparation: Synthesize or procure the desired peptides (e.g., Gly-3Hyp-4Hyp, Pro-4Hyp). Prepare stock solutions in an appropriate solvent (e.g., water or DMSO).
-
Plasma Incubation:
-
Add the synthetic peptide to mouse plasma to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, add three volumes of an organic solvent (e.g., ethanol) to each aliquot.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant containing the remaining peptide by liquid chromatography-mass spectrometry (LC-MS) to quantify the peptide concentration at each time point.
B. Fibroblast Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a peptide to attract fibroblasts.
-
Cell Culture: Culture human skin fibroblasts (e.g., NB1RGB cells) in appropriate growth medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 48-well chemotaxis chamber with an 8 µm pore size polycarbonate membrane.
-
Add the test peptide (e.g., Gly-3Hyp-4Hyp at 200 nmol/mL) or control medium to the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
Add 50 µL of the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 6 hours.
-
Cell Staining and Quantification:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
C. Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This assay assesses the potential of a peptide to induce osteoblast differentiation.
-
Cell Culture: Culture mouse pre-osteoblast cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation:
-
Seed the cells in a 24-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, replace the growth medium with differentiation medium (α-MEM with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid).
-
Add the test peptide (e.g., Gly-3Hyp-4Hyp at 200 nmol/mL) or vehicle control to the differentiation medium.
-
-
Culture and Medium Change: Culture the cells for 6 days, changing the medium every 2-3 days.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer containing 0.1% Triton X-100.
-
-
Alkaline Phosphatase (ALP) Activity Measurement:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm.
-
-
Protein Quantification: Determine the total protein concentration in the cell lysate (e.g., using a BCA protein assay) to normalize the ALP activity.
III. Signaling Pathways and Experimental Workflows
The precise signaling pathways through which 3-Hyp and 4-Hyp-containing peptides exert their differential effects are still under active investigation. However, based on the known bioactivities of collagen-derived peptides, several pathways are likely to be involved.
A. General Signaling Pathway for Collagen-Derived Peptides
Collagen-derived peptides, including those containing hydroxyproline, are known to influence cellular behavior through various signaling cascades. The diagram below illustrates a generalized pathway for the action of these peptides on fibroblasts and osteoblasts.
Caption: Generalized signaling pathway for hydroxyproline-containing peptides.
B. Experimental Workflow for Comparing Peptide Bioactivity
The following diagram outlines a typical workflow for the comparative analysis of peptides containing 3-Hyp and 4-Hyp.
Caption: Experimental workflow for comparing peptide bioactivities.
IV. Conclusion
The presence of 3-hydroxyproline or 4-hydroxyproline in a peptide sequence confers distinct and significant biological properties. While 4-Hyp is primarily associated with enhancing the structural stability of collagen, emerging evidence highlights the potent and specific bioactivities of 3-Hyp-containing peptides, such as Gly-3Hyp-4Hyp. This particular tripeptide exhibits remarkable enzymatic stability and demonstrates significant effects on fibroblast chemotaxis and osteoblast differentiation, surpassing the activities of its 4-Hyp counterparts in the studied assays.
Further research is warranted to elucidate the full spectrum of biological activities of various 3-Hyp-containing peptides and to unravel the specific signaling pathways through which they exert their effects. A deeper understanding of the structure-activity relationships of these hydroxyproline isomers will undoubtedly pave the way for the rational design of novel peptide-based therapeutics for a range of applications, including wound healing, bone regeneration, and beyond.
References
- 1. A Short Peptide That Mimics the Binding Domain of TGF-β1 Presents Potent Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 2. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 3-Hydroxyproline on Collagen Triple Helix Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications on protein stability is paramount. This guide provides an in-depth comparison of collagen triple helices containing 3-hydroxyproline (3-Hyp) versus those with the more common 4-hydroxyproline (4-Hyp) or proline (Pro), supported by experimental data and detailed methodologies.
The stability of the collagen triple helix, a fundamental structural motif in the extracellular matrix, is critically influenced by the hydroxylation of proline residues. While the stabilizing effect of 4-hydroxyproline (4-Hyp) is well-established, the role of its regioisomer, 3-hydroxyproline (3-Hyp), has been a subject of detailed investigation. In contrast to the stabilizing nature of 4-Hyp, studies have revealed that 3-Hyp surprisingly destabilizes the collagen triple helix.[1][2][3] This guide synthesizes the key findings from studies on synthetic collagen-like peptides to elucidate the distinct structural and stability consequences of 3-hydroxyprolination.
Comparative Analysis of Thermal Stability
The conformational stability of collagen triple helices is commonly assessed by measuring their thermal melting temperature (Tm), the temperature at which half of the triple-helical structure is denatured. Experimental data from studies on host-guest peptides, where a central tripeptide sequence is varied within a stable (Pro-4-Hyp-Gly)n host, provides a quantitative measure of the effect of 3-Hyp.
| Peptide Sequence | Central Triplet | Position of 3-Hyp | Melting Temperature (Tm) in °C (± SD) | Reference |
| (Pro-4-Hyp-Gly)7 | Pro-4-Hyp-Gly | - | 36 ± 2 | [1] |
| (Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3 | Pro-Pro-Gly | - | 30.5 ± 2.2 | [1] |
| (Pro-4-Hyp-Gly)3-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)3 (Peptide 1) | 3-Hyp -4-Hyp-Gly | Xaa | 32.7 ± 0.9 | [1] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)3 (Peptide 2) | Pro-3-Hyp -Gly | Yaa | 21.0 ± 2.2 | [1] |
The data clearly demonstrates that the incorporation of 3-Hyp leads to a decrease in thermal stability compared to both the Pro-4-Hyp-Gly and Pro-Pro-Gly containing peptides.[1] The destabilization is modest when 3-Hyp is in the natural Xaa position but is significantly more pronounced when it is placed in the non-natural Yaa position.[1][2][3]
Mechanistic Insights into Destabilization
The observed destabilization by 3-Hyp arises from distinct stereoelectronic effects, contrasting with the stabilizing influence of 4-Hyp.
-
Inductive Effects: In the natural Xaa position, the electron-withdrawing inductive effect of the 3-hydroxyl group is thought to slightly weaken the interstrand hydrogen bond between the 3-Hyp carbonyl oxygen and the glycine amide proton.[1][2]
-
Steric Clashes and Ring Pucker: The destabilization is more severe when 3-Hyp is in the Yaa position.[1][2][3] This is attributed to an unfavorable pyrrolidine ring pucker that leads to inappropriate mainchain dihedral angles and steric clashes between the peptide strands.[1][2]
The logical relationship between the position of 3-Hyp and its effect on collagen stability is visualized in the following diagram:
References
A Comparative Guide to Boc and Fmoc Strategies for Proline-Rich Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies is a critical decision. This choice profoundly influences synthesis efficiency, final peptide purity, and the prevalence of side reactions, especially when dealing with challenging sequences such as proline-rich peptides. Proline's unique cyclic structure and secondary amine nature introduce specific hurdles, including aggregation and distinct side reactions, making the selection of an appropriate synthesis strategy paramount.[1][2]
This guide provides an objective, data-driven comparison of the Boc and Fmoc methodologies for the synthesis of proline-rich peptides, complete with experimental protocols and workflow visualizations to aid in making an informed decision.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group used during the iterative elongation of the peptide chain.[1][3] This single difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[3]
-
Boc (tert-butyloxycarbonyl) Strategy: This traditional approach utilizes the acid-labile Boc group, which is removed at each step by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based, which are stable to TFA but require a very strong acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step.[1][4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The more contemporary Fmoc strategy employs a base-labile Fmoc group, which is cleaved using a solution of a secondary amine, most commonly piperidine in DMF.[1][4] This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which can be removed simultaneously with cleavage from the resin using a milder TFA-based cocktail.[] This "orthogonal" protection scheme is a key advantage of the Fmoc method.[1][6]
Performance Comparison in Proline-Rich Peptide Synthesis
Proline-rich sequences are notoriously difficult to synthesize due to their propensity for aggregation and specific side reactions.[2] The choice between Boc and Fmoc chemistries can significantly impact the success of such syntheses.
Aggregation: Peptides with hydrophobic residues or repetitive motifs, common in proline-rich sequences, are prone to forming secondary structures and aggregating on the solid support.[2][7] This can hinder reagent access and lead to incomplete reactions. The repetitive acidic deprotection steps in the Boc strategy help to protonate the peptide backbone, disrupting hydrogen bonding and reducing aggregation, which can lead to higher purity for these difficult sequences.[3][8]
Diketopiperazine (DKP) Formation: A major side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine.[1][3] This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[3] Peptides with proline at the C-terminal or penultimate position are especially susceptible.[1][4] The basic conditions of Fmoc deprotection facilitate this intramolecular cyclization. In contrast, the acidic deprotection in the Boc strategy results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate DKP formation.[3]
Coupling Efficiency: Proline's secondary amine nature can lead to slower coupling kinetics compared to primary amino acids.[1] This challenge is common to both strategies and may necessitate protocol modifications such as double coupling or the use of more potent coupling reagents like HATU or HCTU to ensure complete reaction.[1][]
Safety and Handling: The Boc strategy requires the use of highly corrosive and hazardous anhydrous HF for final cleavage, necessitating specialized Teflon equipment and stringent safety protocols.[1] The Fmoc strategy offers a significant advantage in this regard, as its final cleavage is performed with a much milder and easier-to-handle TFA cocktail.[1]
Quantitative Data Summary
| Performance Metric | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences.[1] | ~70-95% (highly sequence-dependent).[1] | Acidic deprotection in Boc-SPPS can disrupt aggregates.[1] Fmoc-SPPS is more prone to aggregation with difficult sequences.[8] |
| Overall Yield (%) | ~20-50%.[1] | ~30-60%.[1] | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage. |
| Major Proline-Related Side Reaction | Less prone to diketopiperazine (DKP) formation.[3] | Diketopiperazine (DKP) formation, especially with C-terminal Pro.[1][4] | DKP formation leads to chain termination and loss of peptide from the resin.[1] |
| Deprotection Conditions | 25-50% TFA in DCM.[1] | 20% Piperidine in DMF.[1] | Boc deprotection is harsher and can lead to premature side-chain deprotection over many cycles.[1] |
| Final Cleavage Reagent | Anhydrous HF.[1] | TFA-based cocktail.[1] | HF is highly corrosive and requires specialized equipment and safety precautions.[1] |
Experimental Protocols
Below are generalized protocols for a single amino acid incorporation cycle using both Boc and Fmoc strategies.
Protocol 1: Boc-L-proline Solid-Phase Synthesis Cycle
This protocol outlines a single cycle for the incorporation of Boc-L-proline.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield for C-terminal acids, MBHA for C-terminal amides) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1][9]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-L-proline:
-
In a separate vessel, dissolve Boc-L-proline (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add DIEA (4-8 equivalents) to the amino acid solution for activation.[1]
-
Add the activated Boc-L-proline solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[9]
-
Monitor the reaction for completion using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test.[9]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[1]
-
Final Cleavage: After assembly of the full peptide, treat the peptide-resin with anhydrous HF, including scavengers like anisole, to cleave the peptide from the resin and remove side-chain protecting groups.[1]
Protocol 2: Fmoc-L-proline Solid-Phase Synthesis Cycle
This protocol outlines a single cycle for the incorporation of Fmoc-L-proline.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang for C-terminal acids, Rink Amide for C-terminal amides) in DMF for 1-2 hours in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Coupling of Fmoc-L-proline:
-
In a separate vessel, dissolve Fmoc-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.[1]
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.[1]
-
Add the activated Fmoc-L-proline solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the reaction for completion using a qualitative ninhydrin test.[1]
-
-
Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.[1]
-
Final Cleavage: After the full peptide sequence is assembled, treat the peptide-resin with a TFA-based cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
Workflow Visualizations
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Workflow diagram of a single cycle in Boc solid-phase peptide synthesis (SPPS).
Caption: Workflow diagram of a single cycle in Fmoc solid-phase peptide synthesis (SPPS).
Conclusion
The choice between Boc and Fmoc strategies for synthesizing proline-rich peptides is not absolute and depends heavily on the specific sequence and desired outcome. The Fmoc/tBu strategy is the predominant method for SPPS due to its milder reaction conditions, orthogonality, and the avoidance of hazardous reagents like HF.[3] It is highly versatile and suitable for peptides containing sensitive residues.[3]
However, the traditional Boc/Bzl strategy remains a powerful and robust alternative, particularly for long and challenging sequences prone to aggregation, such as certain proline-rich peptides.[3][8] Its acidic deprotection steps can effectively disrupt secondary structure formation, and it offers a clear advantage in preventing DKP formation at proline-containing C-termini.[1][3] Ultimately, researchers must weigh the benefits of milder conditions and versatility (Fmoc) against the robustness in handling aggregation and specific side reactions (Boc) to select the optimal strategy for their target proline-rich peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis of N-Boc-Hydroxyproline Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural characteristics of chiral building blocks is paramount. N-Boc-hydroxyproline derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and complex molecules. This guide provides a comparative analysis of N-Boc-hydroxyproline derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented here is intended to aid in the identification, characterization, and quality control of these important compounds.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for common N-Boc-hydroxyproline derivatives. This allows for a direct comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | Boc (C(CH₃)₃) | Other | Solvent |
| N-Boc-cis-4-hydroxy-L-proline | 4.14-4.46 (m) | 2.35-2.50 (m), 1.90-2.08 (m) | 4.14-4.46 (m) | 3.17 & 3.25 (dd) | 1.18 (s) | OH, COOH not specified | MeOH-d₄[1] |
| N-Boc-trans-4-hydroxy-L-proline | ~4.34 (m) | ~2.00 (m) | ~4.40 (m) | ~3.50 (m) | 1.45 (s) | OH, COOH not specified | CDCl₃ |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 4.31-4.52 (m) | 2.11-2.40 (m) | 3.85-3.94 (m) | 3.26-3.74 (m) | 1.35 & 1.46 (s) | 3.16 & 3.20 (s, OCH₃) | Not Specified[1] |
Note: Due to the presence of rotamers (cis and trans isomers about the N-Boc amide bond), duplication of some NMR signals is common for N-Boc-proline derivatives. The data presented may represent the major rotamer or a mixture.[2]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C=O (Boc) | C=O (Acid/Ester) | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Solvent |
| N-Boc-cis-4-hydroxy-L-proline | 58.8 | 38.8, 39.7 | 68.6, 69.0 | 54.5, 55.0 | 156.5, 156.7 | 175.5, 175.7 | 80.1, 80.2 | 28.5 | MeOH-d₄[1] |
| N-Boc-trans-4-hydroxy-L-proline | 59.5 | 39.8 | 69.8 | 55.4 | 155.9 | 176.8 | 80.5 | 28.4 | D₂O |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 57.5, 57.9 | 34.7, 35.9 | 78.1, 79.1 | 56.5, 56.6 | 154.0 | 172.0, 172.3 | 80.1, 80.2 | 28.4, 28.5 | Not Specified[1] |
Table 3: IR and MS Spectroscopic Data
| Compound | IR Key Absorptions (cm⁻¹) | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| N-Boc-hydroxyproline | ~3400 (O-H), ~2980 (C-H), ~1700 (C=O, acid), ~1650 (C=O, carbamate) | 231.25 | 232 [M+H]⁺, 176 [M-C₄H₉]⁺, 132 [M-Boc+H]⁺ |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | Not Specified | 245.27 | 245.1263 (Exact Mass)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the spectroscopic analysis of N-Boc-hydroxyproline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and stereochemistry of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-Boc-hydroxyproline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOH-d₄). The choice of solvent can influence chemical shifts.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid or oil sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C-H (alkane), C=O (carbonyl of the ester and Boc group), and C-N bonds.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
-
Instrumentation: A mass spectrometer, commonly coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for these molecules.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern. For N-Boc protected compounds, characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) are often observed.[5] The "proline effect" can also influence fragmentation, often leading to cleavage at the N-terminal side of the proline residue in peptide fragments.[6][7][8]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N-Boc-hydroxyproline derivatives.
Caption: Workflow for the spectroscopic analysis of N-Boc-hydroxyproline derivatives.
References
- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. reddit.com [reddit.com]
- 6. Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Reactivity of Protected Hydroxyproline Isomers
For researchers, scientists, and drug development professionals, the nuanced reactivity of hydroxyproline isomers is a critical consideration in the synthesis of peptides and peptidomimetics. The stereochemistry of the hydroxyl group and the choice of protecting groups significantly influence the outcomes of key synthetic transformations, including acylation, alkylation, and peptide coupling. This guide provides an objective comparison of the reactivity of different protected hydroxyproline isomers, supported by experimental data from the literature, to aid in the strategic design of synthetic routes.
Factors Influencing Reactivity: A Tale of Sterics and Electronics
The reactivity of a protected hydroxyproline isomer is primarily governed by two factors:
-
Steric Hindrance: The spatial arrangement of the hydroxyl group and its protecting group can impede the approach of reagents. The cis and trans relationship of the hydroxyl group to the carboxylic acid group, as well as the position of hydroxylation (C3 vs. C4), dictates the local steric environment. Bulky protecting groups can further exacerbate these steric clashes, slowing down reaction rates and potentially lowering yields.
-
Electronic Effects: The electronegativity of the hydroxyl group and its protecting group can influence the electron density of the pyrrolidine ring and the adjacent carbonyl group. Electron-withdrawing groups, for instance, can affect the nucleophilicity and electrophilicity of different positions on the molecule. While these effects are well-documented in influencing peptide conformation, their impact on synthetic reactivity is often intertwined with steric factors.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a comparative overview of the reactivity of protected hydroxyproline isomers in common synthetic reactions. The quantitative data presented has been compiled from various literature sources and should be considered illustrative rather than a direct side-by-side comparison under identical conditions, unless otherwise noted.
O-Acylation of the Hydroxyl Group
O-acylation is a common transformation to introduce functional groups or to further protect the hydroxyl moiety. The reactivity in acylation is sensitive to the steric accessibility of the hydroxyl group.
| Isomer/Derivative | N-Protecting Group | Acylating Agent | Solvent | Base/Catalyst | Yield | Reference |
| (2S,4R)-4-Hydroxyproline Methyl Ester | Acetyl | Acetyl Chloride | CH₂Cl₂ | - | Quantitative | [1] |
| (2S,4R)-4-Hydroxyproline Methyl Ester | Acetyl | Trifluoroacetic Anhydride | CH₂Cl₂ | - | Quantitative | [1] |
| (2S,4S)-4-Hydroxyproline Methyl Ester | Acetyl | Trifluoroacetic Anhydride | CH₂Cl₂ | - | Quantitative | [1] |
| (2S,4S)-4-Hydroxyproline Methyl Ester Hydrochloride | - | Acetyl Chloride | DMF | Triethylamine | 68% | [1] |
| trans-4-Hydroxy-L-proline | - | Acyl Chlorides | Trifluoroacetic Acid | - | High (not specified) |
Observations:
-
The acylation of both trans-4-hydroxyproline (2S,4R) and cis-4-hydroxyproline (2S,4S) derivatives with acetyl chloride and trifluoroacetic anhydride can proceed in quantitative yields, suggesting that under these conditions, the stereochemistry at C4 does not present a significant barrier to reactivity.[1]
-
The use of trifluoroacetic acid as a solvent for the direct O-acylation of unprotected trans-4-hydroxy-L-proline with acyl chlorides provides a convenient method for large-scale preparation, avoiding the need for protecting groups.
O-Alkylation of the Hydroxyl Group (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of the hydroxyl group and for introducing a wide range of functionalities via O-alkylation. The success of this reaction is highly dependent on steric factors.
| Isomer/Derivative | N-Protecting Group | Nucleophile | Reagents | Solvent | Reaction Time | Yield | Reference |
| Boc-(2S,4R)-Hyp-OMe | Boc | 4-Iodophenol | PPh₃, DIAD | Toluene | - | - | [2] |
| Boc-(2S,4S)-Hyp-OMe | Boc | 4-Iodophenol | PPh₃, ADDP | - | - | "Reasonable" | [2] |
| Boc-(2S,4R)-Hyp-OMe | Boc | Perfluoro-tert-butanol | - | - | - | "Modest" | |
| Boc-(2S,4R)-Hyp-OMe | Boc | 4-Nitrobenzoic Acid | PPh₃, DIAD, THF | THF | 24 h | 43% | [3] |
Observations:
-
The Mitsunobu reaction on hydroxyproline derivatives is feasible for both cis and trans isomers.[2][4]
-
Sterically demanding nucleophiles, such as perfluoro-tert-butanol, can lead to modest yields, particularly with the trans isomer, highlighting the impact of steric hindrance.
-
The choice of azodicarboxylate can be crucial, with ADDP sometimes being required for reasonable yields in challenging reactions.[2]
-
The stereochemistry of the hydroxyl group plays a significant role in intramolecular reactions. For instance, the cis-conformation of (2S, 4S)-4-hydroxyproline benzyl ester is essential for intramolecular lactone formation, a reaction not observed with the trans isomer.[4]
Peptide Coupling
The incorporation of protected hydroxyproline isomers into a growing peptide chain is a fundamental step in solid-phase peptide synthesis (SPPS). The efficiency of this coupling reaction can be influenced by the nature of the protecting groups on both the incoming amino acid and the resin-bound peptide.
| Nα-Protecting Group | Hydroxyl Protecting Group | Coupling Reagent | Key Observations | Reference |
| Boc | Benzyl (Bzl) | Various | Generally efficient, but harsh final deprotection (HF). | [5] |
| Fmoc | tert-Butyl (tBu) | Various | Milder deprotection conditions; tBu group is stable to piperidine. | [6] |
| Fmoc | Trityl (Trt) | HBTU/DIPEA | Trityl group is labile to mild acid, allowing for orthogonal deprotection and on-resin modification. |
General Reactivity Trends in SPPS:
-
Secondary Amine Reactivity: Proline and its derivatives, including hydroxyproline, are secondary amines, which can lead to slower coupling kinetics compared to primary amino acids. Double coupling or the use of more potent coupling reagents may be necessary to achieve high coupling efficiencies (>99%).[7]
-
Protecting Group Influence: While direct comparative kinetic data for different hydroxyproline isomers in peptide coupling is scarce, the choice of Nα-protecting group (Boc vs. Fmoc) dictates the overall synthetic strategy and deprotection conditions. The Fmoc strategy is generally favored for its milder conditions.
-
Steric Hindrance from Previous Residues: The efficiency of coupling a protected hydroxyproline can also be affected by the steric bulk of the preceding amino acid residue on the peptide chain.
Experimental Protocols
General Protocol for O-Acylation of N-Acetyl-4-hydroxyproline Methyl Ester
This protocol is adapted from a procedure for the synthesis of N-(2-¹³C-Acetyl)-(2S,4R)-4-acetoxyproline methyl ester.[1]
-
Dissolution: Dissolve N-Acetyl-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Addition of Acylating Agent: Add acetyl chloride (2.6 equivalents) to the solution in two portions.
-
Reaction: Stir the reaction mixture for 4 hours at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure to yield the O-acetylated product. The product is often obtained in quantitative yield and may be used without further purification.
General Protocol for Mitsunobu Reaction on a Hydroxyproline Derivative
This protocol is a generalized procedure based on common practices for the Mitsunobu reaction.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected hydroxyproline derivative (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in an appropriate anhydrous solvent (e.g., THF, toluene, or dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the desired O-alkylated product.
Standard Protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Coupling
This is a generalized protocol for coupling an Fmoc-protected amino acid, including a protected hydroxyproline derivative, to a resin-bound peptide.
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected hydroxyproline derivative (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA or collidine) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished. For proline derivatives, a specific test for secondary amines like the isatin or chloranil test is more reliable.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizing Synthetic Workflows
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and modification of peptides containing hydroxyproline.
Caption: Workflow for "Proline Editing" on a solid support.
Caption: Logic for selecting a hydroxyl protecting group.
Conclusion
The reactivity of protected hydroxyproline isomers is a multifaceted issue where steric hindrance often plays a more decisive role than electronic effects in common synthetic transformations. While quantitative, direct comparative studies are not abundant, the existing literature provides valuable insights. The cis and trans stereochemistry of the hydroxyl group, its position on the pyrrolidine ring, and the bulk of the chosen protecting groups are all critical parameters that must be considered. The "proline editing" approach, which allows for the modification of hydroxyproline post-synthesis on a solid support, offers a flexible strategy to access a diverse range of derivatives. By carefully selecting protecting groups and reaction conditions, researchers can effectively navigate the synthetic challenges posed by these valuable building blocks to achieve their desired target molecules.
References
- 1. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02473K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Boc-trans-3-hydroxy-L-proline Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of conformationally constrained amino acid analogs is a cornerstone of modern peptidomimetic and drug design. Among these, derivatives of Boc-trans-3-hydroxy-L-proline have emerged as versatile scaffolds, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid researchers in their selection and application in drug discovery programs.
Introduction to this compound in Drug Design
Proline and its analogs are critical components in peptide and protein structures, often inducing specific secondary structures like β-turns and polyproline helices. The pyrrolidine ring of proline restricts the conformational freedom of the peptide backbone, a property that is highly desirable in the design of bioactive molecules with improved potency, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the solubility and handling of these building blocks in standard peptide synthesis protocols.
The introduction of a hydroxyl group at the 3-position of the proline ring, particularly in the trans configuration, provides a valuable vector for further chemical modification and for establishing specific interactions with biological targets. These analogs have found applications in the development of enzyme inhibitors, collagen mimetics, and other therapeutic agents.
Comparative Evaluation of Biological Activity
This section presents quantitative data on the biological performance of various this compound analogs in different therapeutic contexts.
I. Inhibition of Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I)
A series of peptidomimetics incorporating a modified Boc-hydroxyproline scaffold were synthesized and evaluated for their ability to inhibit FTase and GGTase I, enzymes implicated in cancer signaling pathways. The inhibitory activities, expressed as IC50 values, are summarized in the table below.
| Compound | Scaffold Modification | FTase IC50 (µM) | GGTase I IC50 (µM) |
| 1 | This compound core | >50 | >50 |
| 2 | O-Benzyl ether derivative | 1.2 | 15 |
| 3 | O-Naphthylmethyl ether derivative | 0.8 | 10 |
| 4 | O-Biphenylmethyl ether derivative | 0.5 | 8 |
| 5 | O-(3-Thienylmethyl) ether derivative | 2.5 | 25 |
| 6 | O-(2-Furanylmethyl) ether derivative | 3.1 | 30 |
Data summarized from a study on hydroxyproline-derived isoprenyltransferase inhibitors.[1][2]
The structure-activity relationship (SAR) from this series indicates that derivatization of the 3-hydroxyl group with bulky aromatic moieties significantly enhances the inhibitory potency against FTase, with the biphenylmethyl ether analog 4 being the most potent. The selectivity for FTase over GGTase I is also evident from the data.
II. Influence on Collagen Triple Helix Stability
The stability of the collagen triple helix is crucial for the integrity of the extracellular matrix, and modifications to the constituent proline residues can have a profound impact. The following table compares the melting temperature (Tm), a measure of triple helix stability, of collagen mimetic peptides where a central proline residue is replaced with trans-3-hydroxy-L-proline (3-Hyp) at different positions within the repeating Gly-Xaa-Yaa sequence.
| Peptide Sequence | Modification | Tm (°C) |
| (Pro-Pro-Gly)₁₀ | Reference Peptide | 60 |
| (Pro-Hyp-Gly)₁₀ | 4-Hydroxyproline Control | 85 |
| (Pro-3-Hyp -Gly)₁₀ | 3-Hyp in Yaa position | 45 |
| (3-Hyp -Pro-Gly)₁₀ | 3-Hyp in Xaa position | 58 |
Data summarized from studies on the effect of 3-hydroxyproline on collagen stability.
These findings demonstrate that the incorporation of trans-3-hydroxy-L-proline destabilizes the collagen triple helix compared to the native proline and the stabilizing 4-hydroxyproline. The degree of destabilization is dependent on its position within the Gly-Xaa-Yaa triad, with a more pronounced effect when placed in the Yaa position.
Experimental Protocols
General Synthesis of this compound Analogs (Ether Derivatives)
A solution of this compound methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portionwise, and the mixture is stirred for 30 minutes. The corresponding alkyl or arylmethyl halide (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ether analog.
Determination of IC50 Values for FTase and GGTase I Inhibition
The inhibitory activity of the compounds against human FTase and GGTase I is determined using a scintillation proximity assay. The assay measures the incorporation of [³H]farnesyl pyrophosphate or [³H]geranylgeranyl pyrophosphate onto a biotinylated Ras peptide substrate. The reaction is carried out in a buffer containing the respective enzyme, the peptide substrate, the radiolabeled isoprenoid pyrophosphate, and varying concentrations of the test compound. The reaction is allowed to proceed at 37 °C and then quenched. The amount of radioactivity incorporated is measured using a scintillation counter. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1][2]
Thermal Denaturation Studies of Collagen Mimetic Peptides
The thermal stability of the collagen mimetic peptides is monitored by circular dichroism (CD) spectroscopy. Peptide solutions are prepared in phosphate-buffered saline (pH 7.4). The CD signal at 225 nm, which is characteristic of the collagen triple helix, is monitored as the temperature is increased at a constant rate (e.g., 10 °C/h). The melting temperature (Tm) is defined as the temperature at which 50% of the peptide is unfolded, determined from the midpoint of the thermal transition curve.
Visualizations
General Workflow for the Evaluation of this compound Analogs
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Signaling Pathway Context: Ras Farnesylation
Caption: Inhibition of Ras farnesylation by this compound analogs targeting Farnesyltransferase (FTase).
References
Proline's Pivotal Role: A Comparative Guide to Structure-Activity Relationships in Peptides with Modified Prolines
For Researchers, Scientists, and Drug Development Professionals
The unique cyclic structure of proline confers significant conformational constraints on peptides, making it a critical residue in determining their structure and function. Modifications to the proline ring have emerged as a powerful strategy in medicinal chemistry to fine-tune peptide bioactivity, stability, and pharmacokinetic properties. This guide provides a comparative analysis of peptides containing modified prolines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. We will explore how subtle changes to the proline scaffold can lead to profound differences in biological outcomes, focusing on two distinct classes of peptides: neurotensin receptor agonists and proline-rich antimicrobial peptides (PrAMPs).
Comparative Analysis of Proline-Modified Peptides
The introduction of modified proline residues can significantly impact a peptide's affinity for its target and its overall biological activity. Below, we compare the effects of different proline modifications on a neurotensin analog and a series of antimicrobial peptides.
The following tables summarize the quantitative structure-activity relationship (SAR) data for peptides with and without modified proline residues.
Table 1: Binding Affinity of Neurotensin (8-13) Analogs for the Neurotensin Receptor 1 (NTS1R)
| Peptide Analog | Sequence | Proline Modification | Binding Affinity (Ki, nM) |
| Neurotensin (8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | Unmodified Proline | 1.5 |
| [Sip¹⁰]-NT(8-13) | Arg-Arg-Sip -Tyr-Ile-Leu | Silaproline | 2.5[1] |
Sip = Silaproline
Table 2: Antimicrobial Activity of (RW)n Peptides with and without Proline Modification
| Peptide | Sequence | Proline Modification | MIC (µg/mL) vs. A. baumannii |
| RW8 | RWRWRWRW-NH₂ | None | 32 |
| RW8P | RWRWP RWRW-NH₂ | Unmodified Proline | 8 |
MIC = Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Here, we provide protocols for key experiments cited in the comparison of proline-modified peptides.
Peptides are synthesized using an automated peptide synthesizer on a resin support, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry.
This assay is used to determine the binding affinity of a ligand for its receptor.
-
Membrane Preparation: Membranes from cells expressing NTS1R are prepared by homogenization and centrifugation.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]neurotensin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (the proline-modified peptide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: The target bacterial strain (e.g., Acinetobacter baumannii) is grown in a suitable broth medium to a specific optical density.
-
Peptide Dilution: A serial dilution of the test peptide is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental concepts related to the structure-activity relationship of proline-modified peptides.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-trans-3-hydroxy-L-proline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the responsible disposal of Boc-trans-3-hydroxy-L-proline, reinforcing our commitment to safety beyond the product itself.
I. Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2] However, as a standard laboratory practice, all chemicals should be handled with care. A related compound, N-Boc-trans-4-fluoro-L-proline, has been identified as causing potential skin and eye irritation, as well as possible respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is strongly recommended when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn.
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[2]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.[2]
-
Respiratory Protection: In situations where dust formation is likely, a certified respirator should be used.[2]
II. Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Physical State | Solid[3] |
| Appearance | White Powder |
| Melting Point | 133 - 136 °C |
| Solubility | No data available |
| Incompatible Materials | Strong oxidizing agents, acids, and bases[4] |
III. Step-by-Step Disposal Protocol
The cornerstone of chemical waste disposal is to never discard chemicals in the regular trash or down the sewer drain.[2] All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Solid Waste: Collect uncontaminated this compound waste in a designated and clearly labeled, compatible solid waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is to be treated as chemical waste and collected in a designated, compatible liquid waste container.[2]
-
Contaminated Materials: Any materials, such as gloves or weighing papers, that are contaminated with this compound should be disposed of as hazardous waste.[2]
-
-
Waste Segregation:
-
Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA has appropriate secondary containment to mitigate any potential spills.
-
-
Disposal:
-
Empty Container Management:
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Boc-trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Boc-trans-3-hydroxy-L-proline. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | White to pale yellow powder/solid | [2][3][4] |
| Purity | ≥ 97% | [2] |
| CAS Number | 187039-57-2 | [1] |
| Hazard Classification | This substance does not meet the criteria for classification as hazardous. | [5] |
Experimental Protocol: Safe Handling and Disposal
1. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[5] The minimum required PPE for handling this compound includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][6]
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile gloves).[7][8]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[6][7]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]
Under normal handling conditions of this solid, respiratory protection is not required.[4]
2. Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Weighing and Transfer:
-
Handle the solid material in a well-ventilated area.
-
To avoid creating airborne dust, handle the powder gently.
-
Use a spatula or other appropriate tool to transfer the solid from its container to the weighing vessel.
-
-
In Case of a Spill:
-
If a small amount of the solid is spilled, sweep it up carefully, avoiding dust generation.
-
Place the spilled material into a designated waste container.
-
Clean the spill area with a damp cloth.
-
-
After Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean all equipment and the work area.
-
3. Disposal Plan
As a non-hazardous solid waste, this compound and its empty containers should be disposed of according to institutional and local guidelines.
-
Solid Waste: Collect the waste chemical in a labeled, sealed container. This can typically be disposed of in the regular laboratory trash, but confirm with your institution's environmental health and safety (EHS) office.[9]
-
Empty Containers: Once empty, rinse the container if appropriate. Deface or remove the label to indicate that the container no longer holds the chemical.[10] The empty container can then be discarded with regular laboratory glass or plastic waste.[10]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
